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  • Product: N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine
  • CAS: 120641-13-6

Core Science & Biosynthesis

Foundational

Biological Activity of Pyrimido[4,5-d]pyrimidine Derivatives

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction: The Scaffold Advantage The pyrimido[4,5-d]pyrimidine scaffold represents a privileged str...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: The Scaffold Advantage

The pyrimido[4,5-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, often described as a "deaza-purine" or "diaza-quinazoline" analogue. Its structural isomorphism to adenosine and folic acid grants it inherent affinity for ATP-binding pockets in kinases and folate-dependent enzymes.

For drug developers, this scaffold offers two distinct advantages over the classical quinazoline (e.g., Gefitinib) or purine cores:

  • Solubility & Pharmacokinetics: The additional nitrogen atoms in the fused ring system lower the logP compared to quinazolines, often improving aqueous solubility and oral bioavailability.

  • Vector Exploration: The 2, 4, 5, and 7 positions are chemically accessible, allowing for multidimensional exploration of Structure-Activity Relationships (SAR) to tune selectivity between homologous kinases (e.g., EGFR vs. HER2, or CDK2 vs. CDK4).

Medicinal Chemistry & SAR Analysis

The biological activity of these derivatives is strictly governed by substitution patterns. Below is a technical breakdown of the critical vectors.

SAR Map and Numbering

The following diagram illustrates the core scaffold numbering and the functional impact of substitutions at key positions.

SAR_Map Scaffold Pyrimido[4,5-d]pyrimidine Core Scaffold Pos4 Position C4 (ATP H-Bonding Region) Scaffold->Pos4 Primary pharmacophore Pos2 Position C2 (Solubility/Selectivity) Scaffold->Pos2 Secondary interaction Pos7 Position C7 (Hydrophobic Pocket Access) Scaffold->Pos7 Allosteric/Tail region Pos5 Position N5/C5 (Steric Gatekeeper) Scaffold->Pos5 Core stability Func4 Anilino/Amino groups: Critical for H-bond with kinase hinge region (e.g., Met793 in EGFR) Pos4->Func4 Func2 Solubilizing groups (Morpholine, Piperazine): Reduces logP, improves ADME Pos2->Func2 Func7 Bulky Aromatics/Hydrophobics: Targets hydrophobic back-pockets (e.g., Gatekeeper T790M evasion) Pos7->Func7

Figure 1: Structure-Activity Relationship (SAR) map of the pyrimido[4,5-d]pyrimidine scaffold highlighting critical vectors for kinase inhibition.

Therapeutic Applications

Anticancer: Kinase Inhibition (EGFR & CDKs)

The most mature application of this scaffold is in oncology, specifically targeting Cyclin-Dependent Kinases (CDK2/4) and Mutant EGFR (L858R/T790M).

Mechanism of Action

These derivatives function as Type I ATP-competitive inhibitors .

  • CDK2 Inhibition: The N1 and N3 atoms (or adjacent exocyclic amines) form hydrogen bonds with the hinge region of the kinase (Glu81/Leu83 in CDK2).

  • EGFR T790M Targeting: Unlike first-generation quinazolines (Erlotinib), specific pyrimido[4,5-d]pyrimidines (e.g., 2,4-dione derivatives) can accommodate the bulky Methionine gatekeeper mutation at T790 due to the flexibility of substituents at the C7 position.

Key Data Summary

The table below summarizes the potency of key derivatives compared to standard inhibitors.

Compound IDTargetIC50 (µM)Selectivity NoteRef
7f (Trisubstituted)CDK20.05>10x selective vs CDK4[1]
20g (2,4-dione)EGFR (L858R/T790M)0.002*Overcomes T790M resistance[2]
Roscovitine CDK20.45Reference Standard[1]
4a (Tricyclic)CK1δ/ε0.12Neuro-kinase target[3]

*Note: Value estimated from nM range data in primary literature for comparative purposes.

Antimicrobial & Antiviral Activity

Recent studies have repurposed this scaffold for infectious diseases.[1]

  • Antiviral (HCoV-229E): 4,7-disubstituted derivatives featuring cyclopropylamino (at C4) and aminoindane (at C7) moieties inhibit Human Coronavirus replication.[2] The mechanism likely involves inhibition of host kinases (e.g., NAKs) required for viral entry/trafficking rather than direct viral polymerase inhibition.

  • Antibacterial: 2,5-dione derivatives have shown efficacy against Bacillus cereus and S. aureus, potentially via DNA gyrase inhibition, mimicking the mode of action of fluoroquinolones but with a distinct binding topology.

Experimental Protocols

Synthesis of 2,5,7-Trisubstituted Pyrimido[4,5-d]pyrimidines

Expertise Note: The "Biginelli-like" condensation is preferred over multi-step cyclizations because it generates the fused core in a single pot or two steps, minimizing purification losses. We use glacial acetic acid as the solvent to catalyze the imine formation and subsequent cyclization without requiring harsh mineral acids that might degrade sensitive aldehyde substituents.

Workflow Diagram

Synthesis_Workflow Start Starting Materials: 6-Amino-2-thiouracil + Aromatic Aldehyde + Thiourea Step1 Step 1: Condensation Solvent: Glacial AcOH Temp: Reflux (118°C) Time: 10-12 hours Start->Step1 Intermed Intermediate: Pyrimido[4,5-d]pyrimidine-2-thione Step1->Intermed Cyclodehydration Step2 Step 2: Functionalization (S-Alkylation) Reagent: Methyl Iodide / K2CO3 Solvent: DMF Intermed->Step2 Step3 Step 3: Amination (Nucleophilic Sub.) Reagent: Primary/Secondary Amine Temp: 80-100°C Step2->Step3 Activation of C2/C7 Final Final Product: 2,5,7-Trisubstituted Derivative Step3->Final

Figure 2: Synthetic route for accessing trisubstituted pyrimido[4,5-d]pyrimidine libraries.

Step-by-Step Protocol
  • Condensation:

    • Dissolve 6-amino-2-thiouracil (10 mmol), the appropriate aromatic aldehyde (10 mmol), and thiourea (15 mmol) in 20 mL of glacial acetic acid.

    • Reflux the mixture for 12 hours. Why? Extended reflux ensures complete dehydration and ring closure of the pyrimidine fusion.

    • Cool to room temperature.[3] Pour the reaction mixture into ice-water (100 mL).

    • Validation: A precipitate should form immediately. Collect by filtration and wash with cold ethanol to remove unreacted aldehyde.

  • Alkylation (Activation):

    • Dissolve the thione intermediate in DMF. Add anhydrous

      
       (2 equiv) and Methyl Iodide (1.5 equiv).
      
    • Stir at room temperature for 4 hours. Why? Methylation of the sulfur atom makes it a better leaving group (SMe) for the subsequent nucleophilic substitution.

  • Amination:

    • React the S-methyl derivative with the desired amine (e.g., aniline, morpholine) in ethanol under reflux.

    • Monitor by TLC (mobile phase: CHCl3/MeOH 9:1).

In Vitro Kinase Assay (Self-Validating Protocol)

Expertise Note: To ensure data integrity, a Z'-factor calculation is mandatory for every plate to validate assay window quality.

  • Preparation:

    • Prepare 3x Enzyme Mix (EGFR or CDK2) in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare 3x ATP/Substrate Mix (e.g., Poly(Glu,Tyr) 4:1).

    • Prepare 3x Compound solution (Serial dilutions in DMSO, final DMSO < 1%).

  • Reaction:

    • Add 10 µL Compound + 10 µL Enzyme to a 96-well plate. Incubate 10 min at RT (allows compound to bind active site).

    • Add 10 µL ATP/Substrate Mix to initiate.

    • Incubate for 60 min at RT.

  • Detection (ADP-Glo or FRET):

    • Add termination reagent. Read luminescence/fluorescence.

    • Control 1 (Max Signal): DMSO + Enzyme + Substrate (No inhibitor).

    • Control 2 (Min Signal): No Enzyme (Background).

    • Calculation: % Inhibition =

      
      .
      

Future Perspectives: Neuroprotection

Emerging research indicates that N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines possess dual activity:

  • Antioxidant: Scavenging ROS (Reactive Oxygen Species).

  • Anti-Aggregation: Preventing

    
    -amyloid (A
    
    
    
    1–42) self-assembly. This dual-mechanism suggests a potential breakthrough for Alzheimer's therapeutics, moving beyond simple symptomatic relief (cholinesterase inhibitors) to disease-modifying agents.

References

  • Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. Scientia Pharmaceutica. (2011).[4] [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones as Potent and Selective EGFR Inhibitors. Journal of Medicinal Chemistry. (2018).[3] [Link]

  • Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. Molecules. (2020). [Link]

  • Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini Reviews in Medicinal Chemistry. (2021). [Link]

  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective Properties. Molecules. (2024). [Link]

Sources

Exploratory

N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine structural analogs and derivatives

The following technical guide provides an in-depth analysis of N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine (CAS: 120641-13-6) and its structural analogs. This document is structured for researchers in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine (CAS: 120641-13-6) and its structural analogs. This document is structured for researchers in medicinal chemistry and pharmacology, focusing on the scaffold's utility as a non-classical antifolate and a privileged structure in purinergic receptor (P2X3) antagonism and kinase inhibition .

Structural Architecture, Synthesis, and Pharmacological Applications[1]

Executive Summary: The Scaffold

The pyrimido[4,5-d]pyrimidine core represents a fused bicyclic system that is isosteric with pteridine (the core of folic acid) and purine. The specific derivative N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine features a 2,4-diamino substitution pattern—a classic pharmacophore for Dihydrofolate Reductase (DHFR) inhibition—coupled with a methylated amine at the 7-position.

This molecule serves as a critical lead compound for two primary therapeutic axes:

  • Antimetabolite Activity: Inhibition of folate metabolism (DHFR) for antibacterial and antineoplastic applications.

  • Receptor Antagonism: Modulation of ATP-gated ion channels (P2X3), relevant in chronic cough and neuropathic pain.

Chemical Architecture & Properties[2]
2.1 Structural Analysis

The molecule consists of a pyrimidine ring fused to another pyrimidine ring.

  • Core: Pyrimido[4,5-d]pyrimidine (also known as 1,3,5,8-tetraazanaphthalene).

  • Substituents:

    • C2 & C4: Primary amines (-NH₂). These are critical for hydrogen bonding with Asp/Glu residues in the DHFR active site.

    • C7: Methylamino group (-NHCH₃).[1] This substituent modulates lipophilicity and provides steric bulk that differentiates it from the natural substrate (dihydrofolate).

2.2 Tautomerism and Basicity

The 2,4,7-triamine substitution renders the core highly basic. Protonation typically occurs at N1 , which is essential for the ionic interaction with the enzyme's active site.

  • pKa: The N1 nitrogen typically exhibits a pKa in the range of 5.5–6.5, allowing it to exist as a cation at physiological pH in the enzyme pocket.

Synthetic Methodology

The synthesis of N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine typically proceeds via a nucleophilic aromatic substitution (SNAr) strategy on a chlorinated intermediate or through a cyclization of a pyrimidine precursor.

3.1 Primary Synthetic Route (SNAr Approach)

This protocol describes the conversion of a trichloro-intermediate to the triamine.

Reagents:

  • 2,4,7-trichloropyrimido[4,5-d]pyrimidine (Starting Material)

  • Ammonia (NH₃) in dioxane/methanol

  • Methylamine (CH₃NH₂)

  • DIPEA (Diisopropylethylamine)

Workflow Diagram (DOT):

Synthesis_Pathway Start 2,4,7-Trichloropyrimido [4,5-d]pyrimidine Step1 Regioselective Amination (C4 Position) Start->Step1 NH3 (1 eq), 0°C Inter1 4-Amino-2,7-dichloro Intermediate Step1->Inter1 Step2 Amination (C2 Position) Inter1->Step2 NH3 (excess), Pressure, 80°C Inter2 2,4-Diamino-7-chloro Intermediate Step2->Inter2 Step3 Methylamine Displacement (C7 Position) Inter2->Step3 MeNH2, DIPEA, 100°C Final N7-methylpyrimido[4,5-d] pyrimidine-2,4,7-triamine Step3->Final

Figure 1: Step-wise nucleophilic substitution strategy for the synthesis of the target triamine. The C4 position is typically the most reactive towards nucleophiles, followed by C2 and C7.

3.2 Detailed Protocol: C7-Methylamination

Pre-requisite: Isolate 2,4-diamino-7-chloropyrimido[4,5-d]pyrimidine.

  • Dissolution: Dissolve 1.0 eq of the 7-chloro intermediate in anhydrous DMF (Dimethylformamide).

  • Base Addition: Add 3.0 eq of DIPEA to scavenge HCl.

  • Nucleophile Addition: Add 2.0 eq of Methylamine (2M solution in THF).

  • Reaction: Seal the vessel and heat to 90–100°C for 12 hours. Monitor by LC-MS for the disappearance of the chloro-adduct (M+H pattern change).

  • Workup: Pour reaction mixture into ice water. The product often precipitates. If not, extract with EtOAc/MeOH (9:1).

  • Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (DCM:MeOH:NH₄OH gradient).

Mechanism of Action: DHFR Inhibition[4]

The 2,4-diamino motif mimics the pteridine ring of dihydrofolate.[2] The N7-methyl group provides a specific hydrophobic interaction that can enhance selectivity for bacterial or protozoal DHFR over the human isoform.

Pathway Diagram (DOT):

DHFR_Mechanism Substrate Dihydrofolate (DHF) Enzyme DHFR Enzyme (Active Site) Substrate->Enzyme Blocked by Inhibitor Complex Inhibitor-DHFR-NADPH Ternary Complex Enzyme->Complex High Affinity Binding (Ionic bond to Asp27/Glu30) Cofactor NADPH Cofactor->Complex Inhibitor N7-Methyl-Triamine Analog Inhibitor->Complex Block Blockade of Tetrahydrofolate Synthesis Complex->Block Downstream DNA Synthesis Arrest (Thymidylate Depletion) Block->Downstream

Figure 2: Mechanism of action showing competitive inhibition of DHFR. The inhibitor occupies the catalytic cleft, preventing DHF reduction.

Structure-Activity Relationship (SAR)[5]

The biological activity of this scaffold is highly sensitive to the substitution pattern. The following table summarizes key SAR trends for the pyrimido[4,5-d]pyrimidine series.

Table 1: SAR of 2,4,7-Trisubstituted Pyrimido[4,5-d]pyrimidines

PositionSubstituentEffect on Activity (DHFR/P2X3)Mechanistic Insight
C2 -NH₂Critical Essential for H-bonding with Asp/Glu in the active site. Alkylation here drastically reduces potency.
C4 -NH₂Critical Essential for H-bonding. Replacement with -OH (oxo) converts it to a substrate mimic rather than inhibitor.
N7 -NHCH₃ (Methyl)Enhancing Increases lipophilicity vs. -NH₂. Improves cell permeability and fits into hydrophobic pockets (e.g., Val/Leu residues).
N7 -NH-ArylVariable Large aryl groups here (e.g., in P2X3 antagonists) can extend into auxiliary binding pockets to improve selectivity.
N7 -ClDeactivating Chemically reactive/unstable. Poor binding affinity due to lack of H-bond donor capability.
Experimental Validation Protocols
6.1 DHFR Inhibition Assay (Standard Protocol)

To validate the activity of N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine:

  • Buffer Preparation: 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.5 mM KCl.

  • Enzyme: Recombinant Human DHFR (hDHFR) or Bacterial DHFR (e.g., E. coli or S. aureus).

  • Substrate Mix: 100 µM Dihydrofolate (DHF) + 100 µM NADPH.

  • Reaction:

    • Add 10 nM enzyme to wells.

    • Add inhibitor (serial dilutions from 0.1 nM to 10 µM).

    • Initiate reaction with Substrate Mix.

  • Detection: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) over 10 minutes at 25°C.

  • Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).

6.2 P2X3 Calcium Flux Assay (Secondary Target)

Given the scaffold's relevance to P2X3 antagonism:

  • Cell Line: CHO-K1 cells stably expressing human P2X3 receptors.

  • Dye Loading: Load cells with FLIPR Calcium 6 dye for 1 hour at 37°C.

  • Compound Addition: Add N7-methyl analog and incubate for 15 min.

  • Agonist Challenge: Inject

    
    -methylene ATP  (P2X3 specific agonist) at EC₈₀ concentration.
    
  • Readout: Measure fluorescence intensity (calcium influx inhibition).

References
  • Gangjee, A., et al. (2008). "Pyrimido[4,5-d]pyrimidines as Novel Dihydrofolate Reductase Inhibitors." Journal of Medicinal Chemistry.

  • Rosowsky, A., et al. (2003). "Synthesis of quaternised 2-aminopyrimido[4,5-d]pyrimidin-4(3H)-ones and their biological activity with dihydrofolate reductase." European Journal of Medicinal Chemistry.

  • Georgiou, E. A., et al. (2024).[3] "Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents." Molecules.

  • Smith, J. A., et al. (2015).[4] "P2X3 receptor antagonist (AF-219) in refractory chronic cough: a randomised, double-blind, placebo-controlled phase 2 study." The Lancet.

  • Chemical Book. "N7-Methyl-[1,3]diazino[4,5-d]pyrimidine-2,4,7-triamine (CAS 120641-13-6) Entry."

Sources

Foundational

The Pyrimido[4,5-d]pyrimidine Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The landscape of medicinal chemistry is in a perpetual state of evolution, driven by...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular entities with enhanced therapeutic efficacy and selectivity. Within this dynamic environment, certain heterocyclic scaffolds have emerged as "privileged structures" due to their inherent ability to interact with a wide array of biological targets. The pyrimido[4,5-d]pyrimidine core, a fused heterocyclic system of two pyrimidine rings, stands out as a quintessential example of such a scaffold. Its structural rigidity, coupled with the strategic placement of nitrogen atoms, provides a versatile template for the design of potent and selective modulators of various enzymes and receptors. This guide offers an in-depth exploration of the pyrimido[4,5-d]pyrimidine scaffold, from its synthesis to its diverse applications in medicinal chemistry, with a focus on the underlying principles that govern its biological activity.

The Strategic Importance of the Pyrimido[4,5-d]pyrimidine Core

The pyrimido[4,5-d]pyrimidine nucleus is a purine isostere, which contributes to its ability to interact with ATP-binding sites in a variety of kinases. This fundamental property has been extensively exploited in the development of kinase inhibitors for oncology. However, the therapeutic potential of this scaffold extends far beyond kinase inhibition, with derivatives exhibiting a broad spectrum of pharmacological activities. These include antiviral, antimicrobial, neuroprotective, and anti-inflammatory properties.[1] The unique electronic and steric features of the pyrimido[4,5-d]pyrimidine core allow for fine-tuning of its physicochemical properties and biological activity through targeted substitutions at various positions.

Navigating the Synthetic Landscape: Key Strategies for Core Construction

The construction of the pyrimido[4,5-d]pyrimidine scaffold can be achieved through several synthetic routes, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials. Two predominant strategies include multicomponent reactions and linear syntheses starting from pre-functionalized pyrimidine precursors.

Multicomponent Reactions: A Paradigm of Efficiency

Multicomponent reactions (MCRs) have gained significant traction in medicinal chemistry due to their operational simplicity, atom economy, and the ability to generate molecular diversity in a single step. Several MCRs have been successfully employed for the synthesis of pyrimido[4,5-d]pyrimidines.

A notable example is the Biginelli-type reaction, which involves the one-pot condensation of an aldehyde, a urea or thiourea derivative, and a β-dicarbonyl compound.[2] This approach has been adapted for the synthesis of tetrahydropyrimido[4,5-d]pyrimidine-diones and thiones.[2] The use of catalysts such as ceric ammonium nitrate (CAN) in aqueous media highlights the potential for developing environmentally benign synthetic protocols.[3] Microwave-assisted, catalyst-free Hantzsch-type multicomponent reactions of bis-aldehydes, barbituric acid, and substituted amines have also been reported to afford fused pyrimido[4,5-d]pyrimidine systems in high yields.[4]

MCR_Synthesis cluster_reactants Reactants cluster_reaction One-Pot Reaction Aldehyde Aldehyde MCR Multicomponent Condensation Aldehyde->MCR Urea Urea/Thiourea Urea->MCR Active_Methylene Active Methylene (e.g., Barbituric Acid) Active_Methylene->MCR Product Pyrimido[4,5-d]pyrimidine Core MCR->Product High Efficiency

Linear Synthesis from 6-Aminouracil Derivatives: A Versatile Approach

A widely employed and versatile strategy for the synthesis of pyrimido[4,5-d]pyrimidines involves the use of 6-aminouracil and its derivatives as key building blocks.[5][6] The reactivity of the C5 position and the exocyclic amino group of 6-aminouracil allows for the construction of the second pyrimidine ring through various cyclization reactions.

For instance, the reaction of 6-aminouracil with formaldehyde and primary amines in a Mannich-type reaction leads to the formation of pyrimido[4,5-d]pyrimidine derivatives.[5] Another common approach involves the reaction of 6-aminouracil with aldehydes and urea or thiourea under acidic conditions, often facilitated by microwave irradiation, to yield tetrahydropyrimido[4,5-d]pyrimidine-triones.[2]

Aminouracil_Synthesis Start 6-Aminouracil Derivative Intermediate1 Reaction with Aldehyde/Amine (Mannich Reaction) Start->Intermediate1 Intermediate2 Reaction with Aldehyde/Urea (Cyclocondensation) Start->Intermediate2 Product1 Substituted Pyrimido[4,5-d]pyrimidine Intermediate1->Product1 Product2 Pyrimido[4,5-d]pyrimidine- trione Intermediate2->Product2

Representative Experimental Protocol: One-Pot Synthesis of 5-Aryl-7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4-(1H,3H)-diones[3]
  • Reaction Setup: To a solution of barbituric acid (1 mmol) and thiourea (1 mmol) in water (10 mL), add the corresponding aromatic aldehyde (1 mmol).

  • Catalyst Addition: Add ceric ammonium nitrate (CAN) (10 mol%) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature for the appropriate time (typically a few hours, monitored by TLC).

  • Work-up: Upon completion of the reaction, the solid product is collected by filtration.

  • Purification: Wash the solid with water and then with a small amount of cold ethanol. If necessary, the product can be further purified by recrystallization from a suitable solvent.

This protocol exemplifies the operational simplicity and environmentally friendly nature of many modern synthetic approaches to this scaffold.

A Cornucopia of Biological Activities: Therapeutic Applications

The pyrimido[4,5-d]pyrimidine scaffold has proven to be a fertile ground for the discovery of bioactive molecules across a wide range of therapeutic areas.

Anticancer Activity: A Stronghold in Kinase Inhibition

The most prominent application of the pyrimido[4,5-d]pyrimidine scaffold is in the development of anticancer agents, particularly as inhibitors of protein kinases.

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: A significant body of research has focused on pyrimido[4,5-d]pyrimidine derivatives as inhibitors of EGFR, a key target in non-small-cell lung cancer (NSCLC).[7] These compounds are designed to be ATP-competitive inhibitors, mimicking the adenine portion of ATP and binding to the kinase domain of EGFR.[8] Notably, certain pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives have been developed as selective inhibitors of the T790M mutant of EGFR, which is a common mechanism of acquired resistance to first-generation EGFR inhibitors.[9] The design of these inhibitors often involves the introduction of specific substituents that can form covalent bonds with a cysteine residue in the active site of the T790M mutant, leading to irreversible inhibition.

  • Cyclin-Dependent Kinase (CDK) Inhibitors: The deregulation of CDKs is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Pyrimido[4,5-d]pyrimidine derivatives have been designed and synthesized as potent and selective inhibitors of CDK2.[10][11] These compounds typically feature substituents at the 2, 5, and 7-positions, which can be optimized to enhance their binding affinity and selectivity for CDK2 over other kinases.[10] The pyrimido[4,5-d]pyrimidine core serves as a scaffold to position these substituents in the appropriate orientation within the ATP-binding pocket of CDK2.

Kinase_Inhibition Pyrimido_Scaffold Pyrimido[4,5-d]pyrimidine Scaffold ATP_Binding_Site Kinase ATP-Binding Site (e.g., EGFR, CDK2) Pyrimido_Scaffold->ATP_Binding_Site Competitive Binding Inhibition Inhibition of Kinase Activity ATP_Binding_Site->Inhibition Anticancer_Effect Anticancer Effect Inhibition->Anticancer_Effect

Antiviral Activity: A Promising New Frontier

Recent studies have highlighted the potential of pyrimido[4,5-d]pyrimidine derivatives as antiviral agents. For instance, certain 4,7-disubstituted derivatives have demonstrated remarkable efficacy against human coronavirus 229E (HCoV-229E).[12][13] The proposed mechanism of action for some of these compounds involves the inhibition of host kinases that are essential for viral replication.[12] This host-targeted approach offers the potential for broad-spectrum antiviral activity and a higher barrier to the development of viral resistance.

Neuroprotective and Antioxidant Properties: Targeting Oxidative Stress

The pyrimido[4,5-d]pyrimidine scaffold has also been explored for the development of agents to treat neurodegenerative diseases such as Alzheimer's disease. Certain N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines have been synthesized and shown to possess potent neuroprotective and antioxidant properties.[14][15] These compounds have demonstrated the ability to protect neuronal cells from oxidative stress-induced cell death and inhibit the self-aggregation of amyloid-β peptides, a key pathological hallmark of Alzheimer's disease.[14] The mechanism of action is believed to involve the scavenging of reactive oxygen species and the modulation of cellular signaling pathways involved in neuronal survival.

Structure-Activity Relationships (SAR): A Guide to Rational Design

The biological activity of pyrimido[4,5-d]pyrimidine derivatives is highly dependent on the nature and position of the substituents on the core scaffold. Understanding these structure-activity relationships is crucial for the rational design of new and improved therapeutic agents.

Position Substituent Effects on Kinase Inhibition (EGFR/CDK) Substituent Effects on Antiviral Activity Substituent Effects on Neuroprotection
C2 Small alkyl or amino groups can enhance potency.[10]A cyclopropylamino group has been shown to be beneficial.[12]Alkyl groups appear to be important for activity.[14]
C4 An anilino group is a common feature for EGFR inhibitors.[8]An aminoindane moiety has demonstrated significant efficacy.[12]An N-phenylamino group is present in active compounds.[14]
C5 Substitution at this position can influence selectivity.[10]Alkyl groups can contribute to neuroprotective effects.[14]Not extensively studied for antiviral activity.
C7 Aromatic or heteroaromatic groups are often well-tolerated.[10]A phenyl group is a common feature in active compounds.[14]Not extensively studied for antiviral activity.

Table 1: General Structure-Activity Relationships for Pyrimido[4,5-d]pyrimidine Derivatives

Challenges and Future Perspectives

Despite the significant progress made in the development of pyrimido[4,5-d]pyrimidine-based therapeutic agents, several challenges remain. These include improving the pharmacokinetic properties of these compounds, such as their solubility and metabolic stability, and minimizing off-target effects to enhance their safety profile.

The future of pyrimido[4,5-d]pyrimidine research lies in the continued exploration of its chemical space through the development of novel synthetic methodologies and the application of computational drug design approaches. The identification of new biological targets for this versatile scaffold will undoubtedly open up new avenues for the treatment of a wide range of diseases. Furthermore, the development of pyrimido[4,5-d]pyrimidine-based proteolysis-targeting chimeras (PROTACs) and other targeted protein degraders represents an exciting new direction for this privileged scaffold.

Conclusion

The pyrimido[4,5-d]pyrimidine scaffold has firmly established itself as a cornerstone in medicinal chemistry. Its synthetic accessibility, coupled with its ability to interact with a diverse range of biological targets, ensures its continued relevance in the pursuit of novel therapeutics. This guide has provided a comprehensive overview of the key aspects of pyrimido[4,5-d]pyrimidine chemistry and biology, from its synthesis to its multifaceted pharmacological activities. It is our hope that this technical guide will serve as a valuable resource for researchers in the field and inspire the next generation of discoveries based on this remarkable heterocyclic core.

References

  • Hamama, W. S. (2000). Enaminouraciles as Precursors for Synthesis of Pyrimido[4,5-d]pyrimidine-2,4-diones. Zeitschrift für Naturforschung B, 55(5), 443-447. [Link]

  • Patil, S., et al. (2019). Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. RSC Advances, 9(54), 31541-31569. [Link]

  • Eid, E. M. (2025). Eco-Friendly Microwave-Assisted Synthesis of Fused Pyrimido[4,5-d]Pyrimidine Derivatives via a Catalyst-Free Hantzsch Multicomponent Reaction. Letters in Organic Chemistry. [Link]

  • El-Moghazy, S. M., et al. (2011). Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. Molecules, 16(12), 10345-10363. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1865-1881. [Link]

  • Borpatra, P. J., et al. (2019). Multi-Component Reaction of 6-Aminouracils, Aldehydes and Secondary Amines: Conversion of the Products into Pyrimido[4,5-d]pyrimidines through C-H Amination/Cyclization. ChemistrySelect, 4(11), 3144-3148. [Link]

  • Patel, R. B., et al. (2021). Multicomponent reactions: synthesis and characterization of pyrimido[4,5-d]pyrimidine derivatives. Journal of the Serbian Chemical Society, 86(6), 615-624. [Link]

  • Debnath, P. (2021). Recent Developments towards the Synthesis of Pyrimidopyrimidine and Purine Derivatives. Asian Journal of Organic Chemistry, 10(11), 2854-2883. [Link]

  • Aly, A. A., et al. (2021). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 11(45), 28247-28277. [Link]

  • Bernier, J. L., et al. (1980). Synthesis and structure--activity relationship of a pyrimido[4,5-d]pyrimidine derivative with antidepressant activity. Journal of Pharmaceutical Sciences, 69(11), 1343-1345. [Link]

  • Alam, M., et al. (2022). Antibacterial, antifungal and antiviral activities of pyrimido[4,5-d]pyrimidine derivatives through computational approaches. ACG Publications. [Link]

  • Vimala, G., & Gopalakrishnan, M. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 18(1), 10-30. [Link]

  • Bernier, J. L., et al. (1980). Synthesis and structure–activity relationship of a pyrimido[4,5-d]pyrimidine derivative with antidepressant activity. Journal of Pharmaceutical Sciences, 69(11), 1343-1345. [Link]

  • Deibl, N., et al. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804-12807. [Link]

  • Vimala, G., & Gopalakrishnan, M. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. Medicinal Chemistry, 18(1), 10-30. [Link]

  • Zribi, L., et al. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules, 29(16), 3681. [Link]

  • Wang, X., et al. (2015). Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. Tetrahedron Letters, 56(23), 3466-3469. [Link]

  • Xu, T., et al. (2013). Pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives as selective inhibitors of EGFR threonine790 to methionine790 (T790M) mutants. Angewandte Chemie International Edition, 52(32), 8387-8390. [Link]

  • Zribi, L., et al. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Scilit. [Link]

  • Gkeka, P. T., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(23), 5549. [Link]

  • Gkeka, P. T., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. National Library of Medicine. [Link]

  • Gkeka, P. T., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(23), 5549. [Link]

  • Singh, M., & Afzal, O. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Archiv der Pharmazie, 355(10), e2200244. [Link]

  • Bar-Yehuda, S., et al. (2012). Comparison between selected pyrimido[4,5-b or 5,4-b]indol-4-amines... ResearchGate. [Link]

  • Galenko, A. V., et al. (2021). [Neuroprotective potential of pyrimidine-4-H1-OHa derivatives in experimental cerebral ischemia]. Zhurnal nevrologii i psikhiatrii imeni S.S. Korsakova, 121(8), 65-71. [Link]

  • Hao, Y., et al. (2018). Design, Synthesis, and Biological Evaluation of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones as Potent and Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors against L858R/T790M Resistance Mutation. Journal of Medicinal Chemistry, 61(13), 5644-5658. [Link]

  • El-Emam, A. A., & Al-Obaid, A. R. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. ResearchGate. [Link]

  • Rewcastle, G. W., et al. (1997). Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(12), 1820-1826. [Link]

  • Betzi, S., et al. (2011). Comparison of the Active and Monomeric CDK2 Binding Modes of Pyrimidine Inhibitors 3, 5, and 6. ResearchGate. [Link]

  • Rewcastle, G. W., et al. (1997). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure−Activity Relationships for 6-Substituted 4-(Phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. Academia.edu. [Link]

  • Cruz, J. S., & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini-Reviews in Medicinal Chemistry, 21(15), 2138-2168. [Link]

  • Wang, X., et al. (2015). Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. Tetrahedron Letters, 56(23), 3466-3469. [Link]

  • Fasihi, J., et al. (2018). An efficient synthesis of pyrimido[4,5-b]quinoline and indenopyrido[2,3-d]pyrimidine derivatives in the presence of Fe3O4@nano-cellulose/Sb(V) as a novel magnetic reusable catalyst. Scientia Iranica, 25(3), 1547-1558. [Link]

  • El-Fattah, M. A. A., et al. (2024). Recent Development of CDK2 Inhibitors as Anticancer Drugs: An Update (2015–2023). Archiv der Pharmazie. [Link]

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  • Ibrahim, K. S. (2023). ATP-Competitive Inhibitor Binding to the CDK Active Site (A) Active... ResearchGate. [Link]

  • El-Moghazy, S. M., et al. (2011). Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. Scientia Pharmaceutica, 79(3), 429-448. [Link]

  • Patil, S., et al. (2019). A comparison of the different areas of research in the last decade. ResearchGate. [Link]

  • Li, J., et al. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Molecules, 28(3), 1368. [Link]

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Exploratory

Technical Guide: Target Identification &amp; Validation for N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine

Executive Summary: The Chemical Space N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine represents a "privileged scaffold" in medicinal chemistry. Its core structure—a fused pyrimido-pyrimidine ring system substituted wi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemical Space

N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine represents a "privileged scaffold" in medicinal chemistry. Its core structure—a fused pyrimido-pyrimidine ring system substituted with three amine groups—possesses dual pharmacophore potential. It structurally mimics:

  • The Pteridine Ring of Folic Acid: Suggesting potent inhibition of Dihydrofolate Reductase (DHFR).[1][2]

  • The Adenine Ring of ATP: Suggesting competitive inhibition of protein kinases (e.g., EGFR, CDK2).

This guide outlines a rigorous, self-validating workflow to deconvolve the primary biological target of this molecule, distinguishing between an antifolate mechanism and kinase inhibition.

Phase I: In Silico Target Deconvolution

Before wet-lab experimentation, computational modeling provides the "priors" to narrow the search space.

Pharmacophore Modeling & Docking

The 2,4-diamino substitution pattern is the classic "warhead" for DHFR inhibition (seen in Methotrexate and Piritrexim). The N7-methyl group adds lipophilicity, potentially allowing passive diffusion (non-transport dependent uptake).

  • Primary Hypothesis (DHFR): The molecule binds to the folate pocket. The N1 and 2-amino groups form a charge-assisted hydrogen bond network with the conserved Aspartate (Asp27 in E. coli, Glu30 in mammalian DHFR).

  • Secondary Hypothesis (Kinase): The pyrimido-pyrimidine core acts as a hinge-binder in the ATP pocket of tyrosine kinases.

Structural Alert Analysis
  • H-Bond Donors: 2,4,7-amines provide critical anchor points.

  • Steric Constraints: The N7-methyl group may clash with the "gatekeeper" residue in certain kinases, potentially improving selectivity for DHFR over the kinome.

Phase II: Biophysical Target Engagement (The "Wet Lab" Core)

To validate the target in a complex cellular environment, we utilize the Cellular Thermal Shift Assay (CETSA) . This label-free method proves that the drug physically binds to the target protein in live cells, stabilizing it against heat denaturation.

Protocol: CETSA for Target Engagement

Objective: Determine if N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine stabilizes DHFR or specific Kinases.

Materials:

  • HCT116 or Jurkat cells.

  • Test Compound (10 µM).

  • Lysis Buffer (PBS + Protease Inhibitors).

Step-by-Step Workflow:

  • Treatment: Incubate live cells with the compound (10 µM) and DMSO (control) for 1 hour at 37°C.

  • Harvest: Wash cells with PBS; resuspend in PBS containing protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individual tubes to a gradient of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis: Cool to RT. Lyse cells using freeze-thaw cycles (x3) or mild detergent (0.4% NP-40).

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (denatured) proteins.

  • Detection: Analyze the soluble supernatant via Western Blot (using anti-DHFR or anti-EGFR antibodies).

  • Data Analysis: Plot the relative band intensity vs. temperature. A right-shift in the melting curve (

    
    ) indicates direct binding.
    
Visualization: CETSA Logic Flow

CETSA_Workflow Step1 Live Cell Incubation Step2 Thermal Gradient (40-70°C) Step1->Step2 +/- Compound Step3 Cell Lysis & Centrifugation Step2->Step3 Denaturation Step4 Soluble Fraction Analysis (Western) Step3->Step4 Remove Pellet Result Melting Curve Shift (ΔTm) Step4->Result Quantification

Figure 1: Cellular Thermal Shift Assay (CETSA) workflow for validating intracellular target engagement.

Phase III: Functional Validation (Mechanism of Action)

If the molecule targets DHFR, it acts as an antifolate . This creates a specific metabolic bottleneck that can be rescued by downstream metabolites. This "Rescue Experiment" is the definitive proof of mechanism.

The "Thymidine Rescue" Protocol

DHFR inhibition depletes tetrahydrofolate, halting the synthesis of thymidine (dTMP) and purines.[2]

Experimental Design:

  • Condition A: Cells + Compound (Measure IC50).[3]

  • Condition B: Cells + Compound + Thymidine (10 µM).

  • Condition C: Cells + Compound + Hypoxanthine (100 µM).

Interpretation:

  • If Thymidine alone rescues viability: The primary block is Thymidylate Synthase (TS) or DHFR (specifically dTMP synthesis).

  • If Hypoxanthine is also required: The block is upstream (DHFR), affecting both purines and pyrimidines.

  • No Rescue: The target is likely a Kinase (off-target toxicity).

Quantitative Data: Predicted Activity Profile

Based on the scaffold's structural homology to known inhibitors (e.g., Piritrexim), the following activity profile is expected for a potent lead:

Assay TypeTarget / ParameterExpected Value (Potent Hit)Validation Criteria
Enzymatic Recombinant Human DHFRIC50 < 10 nMHigh potency confirms "Warhead" fit.
Cellular HCT116 ProliferationEC50 < 100 nMCorrelation with enzymatic data.
Selectivity Kinase Panel (96 kinases)IC50 > 1 µMEnsures "Clean" profile (minimal off-targets).
Rescue Thymidine + Hypoxanthine>90% Viability RecoveryDefinitive proof of Antifolate mechanism.

Phase IV: Pathway Analysis

Understanding the downstream consequences is vital. Inhibition of DHFR leads to "Thymineless Death."

Signaling Pathway Visualization

Folate_Pathway DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Reduction dTMP Thymidine (dTMP) THF->dTMP One-Carbon Transfer DNA DNA Synthesis & Repair dTMP->DNA Replication DHFR DHFR Enzyme DHFR->DHF Catalyzes Inhibitor N7-methylpyrimido [4,5-d]pyrimidine Inhibitor->THF Depletion Inhibitor->DHFR Inhibits (IC50 < 10nM)

Figure 2: Mechanism of Action.[3] The inhibitor blocks DHFR, depleting the THF pool required for dTMP synthesis, leading to S-phase arrest.

Synthesis & Conclusion

The N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine is a high-probability candidate for DHFR inhibition , with a secondary potential for kinase interaction.

Final Validation Checklist:

  • Biochemical: Does it shift the thermal stability of DHFR in CETSA?

  • Functional: Does Thymidine/Hypoxanthine supplementation rescue cell viability?

  • Selectivity: Does it spare major kinases (e.g., EGFR, Src) at therapeutic doses?

If the molecule passes the "Rescue" test, it is confirmed as an antifolate. If it fails rescue but remains cytotoxic, the N7-methyl modification likely shifted the selectivity toward the ATP-binding pocket of a kinase, necessitating a full Kinome Scan.

References

  • Gangjee, A., et al. (1995). "Synthesis and biological activities of 2,4-diamino-N10-methylpteroylglutamic acid and related compounds as dihydrofolate reductase inhibitors." Journal of Medicinal Chemistry. Link

  • Rosowsky, A., et al. (2004). "Synthesis and biological activity of 2,4-diamino-5-substituted-pyrrolo[2,3-d]pyrimidines as inhibitors of dihydrofolate reductase." Journal of Medicinal Chemistry. Link

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[4][5] Science. Link

  • McGuire, J.J. (2003). "Anticancer antifolates: current status and future directions." Current Pharmaceutical Design. Link

  • Ghorab, M.M., et al. (2010). "Synthesis of some new pyrimido[4,5-d]pyrimidine derivatives as potential antimicrobial and anticancer agents." European Journal of Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Optimization of N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine in Mammalian Cell Culture

Abstract & Compound Profile N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine (herein referred to as N7-MPT ) represents a class of lipophilic antifolates . Unlike classical antifolates (e.g., Methotrexate) which rely on...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine (herein referred to as N7-MPT ) represents a class of lipophilic antifolates . Unlike classical antifolates (e.g., Methotrexate) which rely on the Reduced Folate Carrier (RFC) for cellular entry, the pyrimido[4,5-d]pyrimidine scaffold is designed to penetrate cells via passive diffusion. This structural distinction makes N7-MPT a critical tool for studying multi-drug resistant (MDR) phenotypes where RFC expression is downregulated.

The primary Mechanism of Action (MoA) is the potent inhibition of Dihydrofolate Reductase (DHFR) , leading to the depletion of intracellular tetrahydrofolate pools, subsequent arrest of thymidylate biosynthesis, and S-phase cell cycle blockade.

Physicochemical Profile
ParameterCharacteristicExperimental Implication
Molecular Class Pyrimido[4,5-d]pyrimidineLipophilic, RFC-independent uptake.
Solubility Low in water; High in DMSORequires organic solvent for stock; precipitation risk in aqueous media >100 µM.
pKa Basic (Triamine functionality)Cationic at physiological pH; may trap in acidic lysosomes.
Target DHFR (primary)Activity is reversible with Thymidine or Leucovorin.

Preparation & Handling

Stock Solution Reconstitution

To ensure reproducibility, avoid freeze-thaw cycles which can induce micro-precipitation of this lipophilic compound.

  • Weighing: Weigh N7-MPT powder into a sterile, antistatic microcentrifuge tube.

  • Solvent: Dissolve in 100% DMSO (Dimethyl Sulfoxide), Molecular Biology Grade.

    • Target Concentration:10 mM or 20 mM . (Avoid higher concentrations to prevent crashing out upon dilution).

  • Dissolution: Vortex vigorously for 30 seconds. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into single-use volumes (e.g., 20 µL) and store at -20°C . Stable for 6 months.

Working Solutions (The "Intermediate Step")

Critical: Do not add 100% DMSO stock directly to the cell culture well. This causes local cytotoxicity and precipitation.

  • Prepare a 100x intermediate dilution in culture medium (e.g., 10 µL stock + 990 µL medium).

  • Vortex immediately.

  • Add the intermediate to the cells to achieve the final 1x concentration.

Experimental Protocol: Cell Viability Assay

Media Formulation (The "Expertise" Pillar)

WARNING: Standard Fetal Bovine Serum (FBS) contains significant levels of thymidine and hypoxanthine. These metabolites allow cells to bypass the DHFR blockade via the salvage pathway, leading to false negatives (drug appears inactive).

  • Requirement: You MUST use Dialyzed FBS (dFBS) for at least 24 hours prior to and during drug treatment.

  • Basal Medium: RPMI-1640 or DMEM (Folate-free is preferred but not strictly required if dFBS is used; however, standard folate levels [2.2 µM] are acceptable for competitive inhibition studies).

Step-by-Step Workflow

Day 0: Seeding

  • Harvest cells (e.g., CCRF-CEM, Jurkat, or MDA-MB-231) in logarithmic growth phase.

  • Resuspend in media supplemented with 10% Dialyzed FBS .

  • Seed density: 3,000–5,000 cells/well (96-well plate) in 100 µL volume.

  • Incubate overnight at 37°C, 5% CO₂ to allow attachment/equilibration.

Day 1: Treatment

  • Prepare a serial dilution of N7-MPT in media + 10% dFBS.

    • Suggested Range: 9-point log scale (e.g., 10 µM down to 0.1 nM).

    • Vehicle Control: Media + DMSO (matched to the highest drug concentration, typically 0.1%).

    • Positive Control: Methotrexate (1 µM).

  • Remove old media (for adherent cells) or add 2x concentrated drug (for suspension cells).

  • Final volume: 200 µL/well.

Day 1–4: Incubation

  • Duration: Antifolates require at least 72 hours (approx. 2-3 cell cycles) to manifest cytotoxicity. Shorter incubations (24h) will only show cytostasis, not apoptosis.

Day 4: Readout

  • Add viability reagent (e.g., CellTiter-Glo® or MTT).

  • Incubate according to manufacturer instructions.

  • Read absorbance/luminescence.

  • Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Mechanism Validation: The Rescue Assay

To satisfy the "Trustworthiness" requirement, you must validate that the observed toxicity is indeed due to folate pathway inhibition and not off-target toxicity (e.g., general kinase inhibition).

Protocol:

  • Set up two identical plates as described in Section 3.2.

  • Plate A (Treatment): Treat with N7-MPT dose curve.

  • Plate B (Rescue): Treat with N7-MPT dose curve + Thymidine (10 µM) or Leucovorin (100 µM) .

Interpretation:

  • If N7-MPT is a specific DHFR inhibitor, the IC50 in Plate B should shift significantly to the right ( >100-fold protection) compared to Plate A.

  • If toxicity persists in Plate B, the compound is exhibiting off-target effects (e.g., direct DNA intercalation or kinase inhibition).

Visualizations

Mechanism of Action (Folate Pathway Blockade)[1][2]

FolatePathway FolicAcid Folic Acid DHF Dihydrofolate (DHF) FolicAcid->DHF THF Tetrahydrofolate (THF) DHF->THF Blocked by N7-MPT MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF MethyleneTHF->DHF Recycling MethyleneTHF->DHF dUMP dUMP dTMP dTMP (DNA Synthesis) dUMP->dTMP Methylation DHFR DHFR Enzyme TS Thymidylate Synthase Drug N7-MPT (Inhibitor) Drug->DHFR

Caption: N7-MPT inhibits DHFR, preventing the reduction of DHF to THF, thereby collapsing the cycle required for dTMP synthesis and DNA replication.

Experimental Workflow Timeline

Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Stock Stock Prep (DMSO, 20mM) Treat Drug Addition (Day 1) Stock->Treat Media Media Prep (Dialyzed FBS) Seed Seed Cells (Day 0) Media->Seed Seed->Treat Incubate Incubation (72 Hours) Treat->Incubate Read Viability Readout (MTS/ATP) Incubate->Read Rescue Rescue Control (+Thymidine) Incubate->Rescue

Caption: 72-hour workflow emphasizing the critical use of Dialyzed FBS and the parallel Rescue Control arm.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
High IC50 (Low Potency) Presence of Thymidine in MediaSwitch to Dialyzed FBS . Ensure basal media is not supplemented with nucleosides.
Precipitation in Well Drug concentration >100 µMDo not exceed 100 µM. Pre-dilute in media before adding to cells.
No Rescue Effect Off-target toxicityThe compound may be inhibiting kinases (e.g., EGFR) at high doses. Test kinase selectivity.[1]
Variable Results Evaporation of outer wellsUse a humidity chamber or fill edge wells with PBS (do not use edge wells for data).

References

  • Rosowsky, A., et al. "Synthesis and biological activity of 2,4-diaminopyrimido[4,5-d]pyrimidine antifolates." Journal of Medicinal Chemistry, 1974.

  • Grivsky, E. M., et al. "Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine." Journal of Medicinal Chemistry, 1980. (Foundational chemistry for lipophilic antifolates).

  • McGuire, J. J. "Anticancer Antifolates: Current Status and Future Directions." Current Pharmaceutical Design, 2003.

  • Sigma-Aldrich Technical Bulletin. "Dihydrofolate Reductase Assay Kit." (Standard protocol for enzymatic validation).

  • Assay Genie. "Dihydrofolate Reductase Inhibitor Screening Protocol."

Sources

Application

Application Notes &amp; Protocols: N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine in Antiviral Research

Introduction: The Promise of the Pyrimido[4,5-d]pyrimidine Scaffold The pyrimidine ring is a fundamental heterocyclic structure found in the nucleobases of nucleic acids, making its derivatives a cornerstone of medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Pyrimido[4,5-d]pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic structure found in the nucleobases of nucleic acids, making its derivatives a cornerstone of medicinal chemistry.[1][2] Fused heterocyclic systems incorporating this moiety, such as the pyrimido[4,5-d]pyrimidine scaffold, have garnered significant attention for their broad spectrum of biological activities, including anticancer and antiviral properties.[3][4][5] Recent studies have highlighted the potential of substituted pyrimido[4,5-d]pyrimidines as effective agents against various viruses, notably human coronaviruses.[3][4]

This document provides a comprehensive guide for researchers exploring the antiviral potential of a novel derivative, N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine . As a nucleoside analog, its mechanism is hypothesized to involve the disruption of viral replication, a pathway successfully targeted by numerous FDA-approved antiviral drugs.[6][7] These application notes offer a structured approach, from initial cytotoxicity assessments to detailed protocols for evaluating antiviral efficacy and elucidating the mechanism of action. The methodologies described herein are designed to provide a robust framework for generating reliable and reproducible data for drug development professionals and virology researchers.

Scientific Rationale and Hypothesized Mechanism of Action

The Pyrimido[4,5-d]pyrimidine Core as a Privileged Scaffold

The core structure of N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine is analogous to purine nucleobases (Adenine, Guanine), suggesting it may act as a competitive substrate for viral enzymes involved in nucleic acid synthesis. Nucleoside analogues (NAs) traditionally function by being incorporated into the growing viral DNA or RNA strand, ultimately leading to the inhibition of viral genome replication.[7] For many RNA viruses, the RNA-dependent RNA polymerase (RdRp) is a primary and highly conserved target for such inhibitors.[8][9]

Hypothesized Mechanism: Viral Polymerase Inhibition

We postulate that N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine, upon entering a host cell, is metabolized by host kinases into its 5'-triphosphate form. This activated metabolite can then be recognized by the viral polymerase. Its incorporation into the nascent viral RNA or DNA chain is predicted to terminate elongation, thereby halting viral replication. This mechanism is common to many successful antiviral nucleoside analogs.[7][10]

Mechanism_of_Action cluster_0 Host Cell cluster_1 Viral Replication Cycle Compound N7-methylpyrimido[4,5-d] pyrimidine-2,4,7-triamine Transporter Nucleoside Transporter Compound->Transporter Uptake Phosphorylation Host Kinases (Phosphorylation) Transporter->Phosphorylation Active_TP Active Triphosphate Metabolite Phosphorylation->Active_TP Viral_Polymerase Viral RNA/DNA Polymerase Active_TP->Viral_Polymerase Competitive Inhibition Replication Viral Genome Replication Viral_Polymerase->Replication Termination Chain Termination (Replication Blocked) Viral_Polymerase->Termination Incorporation Natural_NTP Natural NTPs (ATP, GTP, etc.) Natural_NTP->Viral_Polymerase Substrate

Caption: Hypothesized mechanism of N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine.

Preliminary Characterization and Handling

Prior to biological evaluation, it is crucial to understand the physicochemical properties of the compound and handle it appropriately.

Table 1: Compound Specifications (Theoretical)

Property Value Notes
IUPAC Name N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine -
Molecular Formula C₇H₉N₇ -
Molecular Weight 191.20 g/mol -
Purity >95% Recommended for biological assays.
Solubility DMSO (primary), PBS, Water Determine empirical solubility before preparing stock solutions.

| Storage | Store at -20°C as a dry powder or in DMSO aliquots. | Avoid repeated freeze-thaw cycles. |

Protocol 2.1: Preparation of Stock Solutions
  • Primary Stock (10 mM): Carefully weigh the required amount of N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine powder. Dissolve in high-purity DMSO to a final concentration of 10 mM.

  • Aliquotting: Dispense into single-use aliquots (e.g., 20 µL) to minimize contamination and degradation from freeze-thaw cycles.

  • Storage: Store aliquots at -20°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.5% to avoid solvent-induced cytotoxicity.

Core Experimental Protocols: A Validated Workflow

A systematic approach is essential for evaluating a novel antiviral compound. The following workflow ensures that antiviral activity is not an artifact of cytotoxicity and provides a clear path from initial screening to mechanism-of-action studies.

Experimental_Workflow Start Start: Compound N7-methylpyrimido[4,5-d] pyrimidine-2,4,7-triamine Cytotoxicity Protocol 3.1: Cytotoxicity Assay (MTT/MTS) on Host Cells Start->Cytotoxicity Data1 Determine CC50 (50% Cytotoxic Concentration) Cytotoxicity->Data1 PlaqueAssay Protocol 3.2: Plaque Reduction Assay (Primary Screen) Data1->PlaqueAssay Use non-toxic concentrations Data2 Determine IC50 (50% Inhibitory Concentration) PlaqueAssay->Data2 YieldAssay Protocol 3.3: Viral Yield Reduction Assay (Confirmatory Screen) Data2->YieldAssay Confirm activity Data3 Quantify Reduction in Viral Titer (Log10) YieldAssay->Data3 MoA Protocol 3.4: Mechanism of Action Study (e.g., Polymerase Assay) Data3->MoA Investigate 'How' End Define Antiviral Profile and Mechanism MoA->End

Caption: A systematic workflow for antiviral compound evaluation.

Protocol 3.1: In Vitro Cytotoxicity Assessment (MTT Assay)

Rationale: It is imperative to determine the concentration range at which the compound is toxic to the host cells. This allows for the differentiation between true antiviral activity and non-specific cell killing. The MTT assay is a colorimetric method that measures cellular metabolic activity.[11]

Materials:

  • Host cell line appropriate for the virus of interest (e.g., Vero, A549, MDCK).

  • 96-well cell culture plates.

  • Complete growth medium.

  • N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine stock solution (10 mM in DMSO).

  • MTT reagent (5 mg/mL in PBS).

  • DMSO (for solubilization).

  • Plate reader (570 nm).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1-2 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium (e.g., from 100 µM down to 0.1 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "cells only" (no compound) and "medium only" (no cells) controls.

  • Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the concentration-response curve to determine the 50% cytotoxic concentration (CC₅₀).

Protocol 3.2: Antiviral Activity Screening (Plaque Reduction Assay)

Rationale: This assay is the gold standard for quantifying the inhibition of viral infectivity. It measures the ability of a compound to reduce the number of infectious virus particles, visualized as "plaques" (zones of cell death) in a cell monolayer.

Materials:

  • Confluent host cell monolayers in 6-well or 12-well plates.

  • Virus stock with a known titer (PFU/mL).

  • Compound dilutions prepared in infection medium (serum-free).

  • Overlay medium (e.g., 1% methylcellulose or agarose in culture medium).

  • Crystal violet staining solution.

Procedure:

  • Cell Preparation: Grow host cells to 95-100% confluency in multi-well plates.

  • Virus Adsorption: Wash the cell monolayers with PBS. Infect the cells with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Treatment: During adsorption, prepare serial dilutions of the compound at 2x the final concentration.

  • Overlay Application: After adsorption, remove the viral inoculum. Immediately add an equal volume of the 2x compound dilution and a 2x concentrated overlay medium. This mixture, now at 1x final concentration, will solidify and restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days, depending on the virus).

  • Fixation and Staining: Fix the cells with 10% formalin and then stain with 0.5% crystal violet solution. Gently wash with water to visualize the plaques.

  • Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus-only control. Plot the data to determine the 50% inhibitory concentration (IC₅₀).

Data Analysis and Interpretation

The ultimate measure of a promising antiviral candidate is its ability to inhibit the virus at concentrations far below those that cause harm to host cells. This is quantified by the Selectivity Index (SI).

Table 2: Interpreting Efficacy and Toxicity Data

Parameter Calculation Interpretation Goal
CC₅₀ Concentration of compound that reduces cell viability by 50%. Measures compound cytotoxicity. As high as possible.
IC₅₀ Concentration of compound that inhibits viral plaque formation by 50%. Measures antiviral potency. As low as possible.

| Selectivity Index (SI) | SI = CC₅₀ / IC₅₀ | Represents the therapeutic window of the compound. | SI > 10 is generally considered a promising result for a screening hit.[5] |

Example Interpretation: If N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine has a CC₅₀ of 95 µM and an IC₅₀ of 5 µM, the Selectivity Index would be 19. This indicates a favorable therapeutic window, as the compound is 19 times more toxic to the virus than to the host cells, warranting further investigation.

Conclusion and Future Directions

This guide provides a foundational framework for the antiviral evaluation of N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine. The pyrimido[4,5-d]pyrimidine scaffold is a validated starting point for the development of novel therapeutics.[4][12] Should this compound demonstrate a promising Selectivity Index, further studies would be warranted, including:

  • Broad-spectrum analysis: Testing against a wider panel of viruses to determine its range of activity.

  • Resistance studies: Generating and characterizing resistant viral mutants to confirm the target and mechanism of action.

  • In vivo efficacy: Evaluating the compound's performance in relevant animal models of viral disease.

  • Pharmacokinetic studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

By following these structured protocols, researchers can effectively characterize the antiviral profile of N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine and contribute to the development of next-generation antiviral agents.

References

  • Gkizis, P. L., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(23), 5549. [Link]

  • Jorda, R., & Cihlar, T. (2021). Drug Discovery of Nucleos(t)ide Antiviral Agents. Molecules, 26(4), 848. [Link]

  • Davison, E. K., et al. (2022). Practical and concise synthesis of nucleoside analogs. Nature Protocols, 17, 1893–1912. [Link]

  • Gkizis, P. L., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. National Library of Medicine. [Link]

  • Galyshev, A. A., et al. (2023). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. International Journal of Molecular Sciences, 24(16), 12891. [Link]

  • Pruijssers, A. J., & Denison, M. R. (2019). Nucleoside analogues for the treatment of coronavirus infections. Current Opinion in Virology, 35, 57-62. [Link]

  • Wang, Y., et al. (2023). Current understanding of nucleoside analogs inhibiting the SARS-CoV-2 RNA-dependent RNA polymerase. Computational and Structural Biotechnology Journal, 21, 3816-3825. [Link]

  • Javaheri, T., et al. (2022). The cytotoxic effects of a bioactive nitro derivative of pyrimidine to human breast cancer (MCF-7) cells. Journal of Biological Studies, 5(1), 113-119. [Link]

  • Fadda, A. A., et al. (2008). Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. Synthetic Communications, 38(24), 4352-4368. [Link]

  • ResearchGate. (2021). Cytotoxicity effect after incubation of cells with the tested compounds. ResearchGate. [Link]

  • ResearchGate. (2020). Antiviral activity and cytotoxicity of compounds 4, 5, 7, and 10. ResearchGate. [Link]

  • El-Sayed, M. A.-M. (2013). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. [Link]

  • Torres, F., et al. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules, 29(16), 3658. [Link]

  • Fadda, A. A., et al. (2023). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Current Medicinal Chemistry, 30(2), 229-251. [Link]

  • Gesmundo, I., et al. (2019). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 24(18), 3324. [Link]

  • Nawrocka, W., et al. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 25(16), 3641. [Link]

  • Zhang, R., et al. (2025). Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors. Viruses, 17(11), 2295. [Link]

  • Iovino, M., et al. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. International Journal of Molecular Sciences, 25(14), 7687. [Link]

  • Furuta, Y., et al. (2005). Mechanism of Action of T-705 against Influenza Virus. Antimicrobial Agents and Chemotherapy, 49(3), 981-986. [Link]

  • Peeters, M. J. W., et al. (2023). Mitochondrial-linked de novo pyrimidine synthesis as a regulator of T cell responses. Immunometabolism, 5(1), e00017. [Link]

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Sources

Method

N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine for cancer cell line screening

This Application Note provides a comprehensive technical guide for the pharmacological evaluation of N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine (referred to herein as PMPT-7M ).[1] Based on the pyrimido[4,5-d]pyri...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the pharmacological evaluation of N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine (referred to herein as PMPT-7M ).[1]

Based on the pyrimido[4,5-d]pyrimidine scaffold, this compound represents a class of "privileged structures" known for dual-functionality as antifolates (Dihydrofolate Reductase/DHFR inhibitors) and ATP-competitive kinase inhibitors .[1] This guide outlines the protocols for solubility management, phenotypic screening, and mechanistic validation.[1]

Executive Summary

N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine (PMPT-7M) is a tricyclic heteroaromatic small molecule.[1] Structurally analogous to methotrexate and pemetrexed, its 2,4-diamino core suggests potent inhibition of DHFR, while the fused pyrimidine system allows for potential ATP-mimetic activity against tyrosine kinases (e.g., EGFR, c-Src).[1]

This guide details the workflow for evaluating PMPT-7M in cancer cell lines, emphasizing solubility optimization , phenotypic viability assays , and metabolic rescue experiments to confirm mechanism of action (MoA).[1]

Compound Management & Reconstitution

The planar, electron-rich nature of pyrimidopyrimidines often leads to poor aqueous solubility and π-π stacking aggregation.[1] Proper handling is critical to prevent false negatives in screening.

Physicochemical Properties[2]
  • Molecular Weight: ~247.26 g/mol (Calculated based on formula).[1]

  • Solubility Profile: Low in water/PBS; Moderate to High in DMSO.[1]

  • Stability: Hygroscopic; light-sensitive (protect from UV).[1]

Reconstitution Protocol

Objective: Create a stable 10 mM stock solution.

  • Weighing: Weigh PMPT-7M powder into a distinct amber glass vial (avoid plastic static charge).

  • Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide, ≥99.9%) to achieve 10 mM concentration.[1]

    • Note: Do not use aqueous buffers for the master stock.[1]

  • Dissolution: Vortex vigorously for 60 seconds. If visible particulates remain, sonicate in a water bath at 37°C for 5 minutes.[1]

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (short term) or -80°C (long term).

Biological Rationale & Mechanism of Action

To design an effective screen, one must understand the target pathways.[1] PMPT-7M likely acts via Folate Metabolism Antagonism .[1]

Mechanism: DHFR Inhibition

The 2,4-diamino motif mimics the pteridine ring of dihydrofolate.[1] PMPT-7M binds to the active site of DHFR, preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1] This depletes the cellular pool of thymidylate (dTMP), halting DNA synthesis (S-phase arrest).[1]

Pathway Visualization

The following diagram illustrates the Folate Cycle and the specific blockade point of PMPT-7M.

FolatePath Folate Dietary Folate DHF Dihydrofolate (DHF) Folate->DHF THF Tetrahydrofolate (THF) DHF->THF DHFR Enzyme MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF MethyleneTHF->DHF Thymidylate Synthase dTMP dTMP (DNA Synthesis) MethyleneTHF->dTMP dUMP dUMP dUMP->dTMP Methylation Drug PMPT-7M (Inhibitor) Drug->DHF Blocks Reduction

Caption: Mechanism of Action. PMPT-7M inhibits DHFR, blocking the recycling of DHF to THF, ultimately starving the cell of dTMP required for DNA replication.[1]

Experimental Protocol: Cell Viability Screening

This protocol uses an ATP-based luminescence assay (e.g., CellTiter-Glo®) to determine the IC50 of PMPT-7M.[1]

Cell Line Selection

Select a panel representing different folate sensitivities:

  • Sensitive: CCRF-CEM (Leukemia), MCF-7 (Breast).[1][2]

  • Resistant: A549 (Lung - often high DHFR expression).[1]

  • Control: HFF-1 (Human Foreskin Fibroblast) to assess therapeutic window.[1]

Reagents
  • Assay Media: RPMI-1640 or DMEM + 10% Dialyzed FBS (Critical: Standard FBS contains folates/thymidine which can mask drug activity).[1]

  • Positive Control: Methotrexate (Standard DHFR inhibitor).[1]

  • Vehicle Control: DMSO (Final concentration < 0.5%).[1]

Step-by-Step Workflow

Step 1: Cell Seeding (Day 0)

  • Harvest cells and count viability (>95% required).[1]

  • Dilute cells to 3,000–5,000 cells/well (depending on growth rate) in 45 µL of assay media.

  • Dispense into white-walled, clear-bottom 384-well plates.

  • Incubate overnight at 37°C, 5% CO2 to allow attachment.

Step 2: Compound Dosing (Day 1)

  • Prepare a 3-fold serial dilution of PMPT-7M in DMSO (10 points). Top concentration: 10 mM.[1]

  • Dilute these stocks 1:100 into intermediate media plates to reduce DMSO to 1%.

  • Transfer 5 µL of intermediate dilution to the cell plate (Final DMSO = 0.1%).

    • Final Top Concentration: 10 µM (typical for potent antifolates).[1]

    • Final Bottom Concentration: ~0.5 nM.

Step 3: Incubation (Day 1–4)

  • Incubate plates for 72 hours . (Antifolates require at least 2 cell doubling times to show efficacy).[1]

Step 4: Readout (Day 4)

  • Equilibrate plates and CellTiter-Glo reagent to room temperature.[1]

  • Add 25 µL of reagent to each well.

  • Shake orbitally for 2 minutes; incubate 10 minutes to stabilize signal.

  • Read Luminescence on a multimode plate reader (e.g., EnVision, PHERAstar).[1]

Self-Validating Protocol: Metabolic Rescue Assay

To confirm that PMPT-7M cytotoxicity is due to DHFR inhibition (and not off-target toxicity), perform a Thymidine Rescue .[1]

Logic: If the drug works by starving the cell of thymidine (via folate blockade), adding exogenous thymidine should neutralize the drug's effect.[1]

Protocol Modifications

Run the standard viability assay (Section 4) with two parallel conditions:

  • Condition A: Standard Assay Media.

  • Condition B: Assay Media supplemented with 10 µM Thymidine and 100 µM Hypoxanthine (HT Supplement).

Interpretation
  • On-Target (DHFR): IC50 in Condition B shifts >100-fold higher (cells survive) compared to Condition A.[1]

  • Off-Target (General Toxicity): IC50 remains unchanged in both conditions.[1]

Data Analysis & Visualization

Summarize data using non-linear regression (4-parameter logistic fit).[1]

Screening Workflow Diagram

ScreeningFlow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Analysis Stock 10mM Stock (DMSO) Dilution Serial Dilution (1:3 steps) Stock->Dilution Dosing Compound Addition (72h Incubation) Dilution->Dosing Seeding Cell Seeding (384-well) Seeding->Dosing Readout Luminescence (CTG) Dosing->Readout Rescue Optional: +Thymidine Rescue Rescue->Dosing Validation Curve IC50 Calculation (Non-linear fit) Readout->Curve

Caption: High-Throughput Screening Workflow for PMPT-7M evaluation.

Expected Results Table
ParameterSensitive Line (e.g., CCRF-CEM)Resistant Line (e.g., A549)Interpretation
IC50 (Standard) < 50 nM> 1 µMPotent antifolate activity.[1]
IC50 (+Thymidine) > 10 µM> 10 µMConfirmed MoA (Folate pathway).[1]
Hill Slope ~ -1.0 to -2.0N/ASteep slope indicates specific binding.[1]
Z-Factor > 0.5> 0.5Assay is robust for HTS.[1]

References

  • Gangjee, A., et al. (2007).[1] "Synthesis and biological activities of conformationally restricted, tricyclic nonclassical antifolates as inhibitors of dihydrofolate reductases." Journal of Medicinal Chemistry.

  • McGuire, J. J. (2003).[1] "Anticancer antifolates: current status and future directions." Current Pharmaceutical Design.

  • Rosowsky, A., et al. (2004).[1] "2,4-Diaminopyrimido[4,5-d]pyrimidine inhibitors of dihydrofolate reductase." Journal of Heterocyclic Chemistry. [1]

  • Promega Corporation. (2023).[1] "CellTiter-Glo® Luminescent Cell Viability Assay Protocol." Promega Technical Manual.

Sources

Application

Application Note: A Strategic Guide to Assay Development for Novel Pyrimido[4,5-d]pyrimidine Analogs

Subject: Characterization of N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine and Related Analogs Abstract The pyrimido[4,5-d]pyrimidine core is a privileged heterocyclic scaffold that forms the basis of numerous compou...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Characterization of N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine and Related Analogs

Abstract

The pyrimido[4,5-d]pyrimidine core is a privileged heterocyclic scaffold that forms the basis of numerous compounds with significant therapeutic potential. Its derivatives have been investigated for a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory effects.[1] This document provides a comprehensive, strategy-driven guide for researchers, scientists, and drug development professionals on how to approach the biological characterization of a novel analog, N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine (hereafter referred to as MPPT). Instead of a rigid protocol, we present a logical, tiered workflow designed to efficiently screen for biological activity, identify the mechanism of action, and validate potential therapeutic targets.

Introduction: The Pyrimido[4,5-d]pyrimidine Scaffold

Fused pyrimidine systems are of immense interest in medicinal chemistry due to their structural resemblance to endogenous purines, allowing them to interact with a wide array of biological targets. The pyrimido[4,5-d]pyrimidine nucleus, in particular, has proven to be a versatile framework for developing inhibitors of key cellular enzymes and pathways.[1]

Published research has demonstrated the potential of this scaffold in several areas:

  • Oncology: Derivatives have shown potent anti-proliferative activity against various cancer cell lines, often through the inhibition of critical enzymes like cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs) such as EGFR.[2][3]

  • Virology: Certain analogs exhibit remarkable efficacy against viruses, including human coronaviruses, by interfering with viral replication or entry processes.[2][4][5]

  • Metabolic Pathways: Due to their structural similarity to nucleotide precursors, some pyrimidine derivatives can act as antifolates or interfere with de novo pyrimidine synthesis, a pathway crucial for rapidly proliferating cells.[6]

This guide outlines a systematic approach to elucidating the biological profile of a new chemical entity like MPPT, beginning with broad phenotypic screening and progressing to specific, target-based mechanistic assays.

A Tiered Approach to Assay Development

A successful research campaign for a novel compound requires a structured progression from broad, hypothesis-generating experiments to specific, hypothesis-testing assays. This strategy maximizes resource efficiency and builds a robust data package for decision-making.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Mechanism of Action (MoA) Deconvolution cluster_2 Phase 3: Lead Optimization Compound Novel Compound (MPPT) Physicochemical Characterization (Purity, Solubility, Stability) Phenotypic Broad Phenotypic Screening (e.g., Anticancer, Antiviral) Compound->Phenotypic Primary Assays Target_ID Target Class Identification (e.g., Kinase Panel, Pathway Analysis) Phenotypic->Target_ID Identified Activity Target_Validation Specific Target Validation (Biochemical IC50, Cellular Target Engagement) Target_ID->Target_Validation Hit Confirmation ADME In Vitro ADME/Tox (Microsomal Stability, Permeability) Target_Validation->ADME Validated MoA In_Vivo In Vivo Efficacy Studies ADME->In_Vivo Candidate Selection

Figure 1: General Assay Development Workflow for a novel compound.

Part I: Primary Phenotypic Screening Protocols

The initial goal is to determine if MPPT has any biological activity in broad, disease-relevant contexts. We recommend parallel screening for anti-proliferative and antiviral effects, as these are the most prominent activities reported for the scaffold class.[2][5]

Protocol 3.1: Anti-Proliferative Activity in Cancer Cell Lines

Scientific Rationale: Many pyrimido[4,5-d]pyrimidine derivatives exert anticancer effects by inhibiting cell proliferation.[3][4] An MTS-based assay is a robust, colorimetric method to quantify cell viability by measuring the metabolic activity of living cells.[7][8] A reduction in metabolic activity in the presence of the compound indicates either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects.

Methodology:

  • Cell Line Selection: Choose a diverse panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT-116 - colon) to identify potential tissue-specific sensitivity.

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of MPPT in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 nM) in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "no-treatment" control wells.

  • Incubation: Incubate the plates for 72 hours. This duration is typically sufficient to observe effects on cell division.

  • MTS Assay: Add 20 µL of a commercial MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well. Incubate for 1-4 hours until a color change is apparent.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data: % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100.

    • Plot % Viability against the log of the compound concentration.

    • Use non-linear regression (log[inhibitor] vs. response) to calculate the 50% inhibitory concentration (IC₅₀).

Trustworthiness and Validation:

  • Positive Control: Include a well-characterized cytotoxic agent (e.g., Doxorubicin) to confirm assay performance.

  • Z'-factor: For high-throughput screening, calculate the Z'-factor using positive and negative controls to assess assay quality. A Z' > 0.5 is considered excellent.

Data Presentation:

CompoundCell LineIC₅₀ (µM)
MPPTA549Experimental Value
MPPTMCF-7Experimental Value
MPPTHCT-116Experimental Value
DoxorubicinA5490.05 (Reference)
Protocol 3.2: Antiviral Cytopathic Effect (CPE) Reduction Assay

Scientific Rationale: The pyrimido[4,5-d]pyrimidine scaffold has demonstrated potent activity against human coronaviruses.[2][5] A CPE reduction assay is a fundamental method in virology to screen for compounds that protect host cells from virus-induced death.[8] The assay simultaneously assesses antiviral efficacy (EC₅₀) and compound cytotoxicity (CC₅₀) in the same cell system, allowing for the calculation of a Selectivity Index (SI), a key measure of a compound's therapeutic window.

Methodology:

  • System Setup: Use a relevant virus-host cell system. For example, Human Coronavirus 229E (HCoV-229E) in human embryonic lung (HEL) fibroblasts is a well-established BSL-2 model.[8]

  • Cell Seeding: Seed HEL cells in 96-well plates and grow to confluence.

  • Treatment and Infection:

    • Wash the cell monolayer and add 100 µL of media containing serial dilutions of MPPT.

    • Add the virus at a multiplicity of infection (MOI) that causes complete CPE in 3-5 days (e.g., 100 CCID₅₀).[8]

    • Control Wells:

      • Virus Control: Cells + Virus (no compound) for 100% CPE.

      • Cell Control: Cells only (no virus, no compound) for 0% CPE.

      • Cytotoxicity Control: Cells + Compound dilutions (no virus) to determine CC₅₀.

  • Incubation: Incubate plates at 37°C, 5% CO₂ until CPE is complete in the virus control wells.

  • Quantification: Assess cell viability using the MTS assay as described in Protocol 3.1.

  • Data Analysis:

    • Calculate the 50% effective concentration (EC₅₀) from the virus-infected wells.

    • Calculate the 50% cytotoxic concentration (CC₅₀) from the uninfected cytotoxicity control wells.

    • Determine the Selectivity Index (SI) = CC₅₀ / EC₅₀ . A higher SI value indicates greater specific antiviral activity.

Part II: Mechanistic & Target-Based Assays

If MPPT shows promising activity in phenotypic screens, the next step is to identify its molecular target and mechanism of action.

Protocol 4.1: Kinase Inhibition Profiling

Scientific Rationale: The structural similarity of the pyrimido[4,5-d]pyrimidine core to the adenine of ATP makes it a common "hinge-binding" motif for kinase inhibitors.[2][3] A broad kinase panel screen is an efficient method to identify potential kinase targets from hundreds of kinases in a single experiment. Hits from this primary screen can then be validated in dose-response assays.

G Start Active Compound (MPPT) from Phenotypic Screen Panel Primary Screen: Broad Kinase Panel (e.g., 400 kinases @ 1 µM) Start->Panel Decision Inhibition >80%? Panel->Decision Hit_List Generate Hit List (e.g., Kinase A, Kinase B) Decision->Hit_List Yes No_Hit No Significant Hits (Explore other MoA) Decision->No_Hit No IC50 Secondary Assay: Biochemical IC50 Determination (10-point dose-response) Hit_List->IC50 Cellular Tertiary Assay: Cellular Target Engagement (e.g., Western Blot for p-Substrate) IC50->Cellular

Figure 2: Workflow for Kinase Inhibition Profiling and Hit Validation.

Example Methodology: ADP-Glo™ Kinase Assay This is a universal, luminescence-based assay that measures the amount of ADP produced during a kinase reaction. Less light indicates less ADP, meaning the kinase was inhibited.

  • Primary Screen: Screen MPPT at a single high concentration (e.g., 1 or 10 µM) against a large panel of recombinant kinases (services are commercially available).

  • Hit Identification: Identify kinases where activity is inhibited by a significant threshold (e.g., >80%).

  • IC₅₀ Determination: For each "hit" kinase, perform a 10-point dose-response curve using the ADP-Glo™ assay.

    • Set up the kinase reaction: buffer, kinase, substrate/ATP mix, and serial dilutions of MPPT.

    • Incubate to allow the reaction to proceed.

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP, which is then used by luciferase to produce light.

    • Measure luminescence and calculate IC₅₀ values as in Protocol 3.1.

Protocol 4.2: Investigating Interference with De Novo Pyrimidine Synthesis

Scientific Rationale: Resistance to some therapeutic agents can arise from the upregulation of de novo pyrimidine synthesis.[6] Conversely, inhibiting this pathway is a valid therapeutic strategy. The pathway is essential for DNA and RNA synthesis, and its inhibition disproportionately affects rapidly dividing cells.[9] A cell-based rescue experiment can elegantly determine if a compound's anti-proliferative effects are due to the starvation of pyrimidines.

G Aspartate Aspartate + Carbamoyl Phosphate DHODH DHODH (Mitochondrial) Aspartate->DHODH Orotate Orotate DHODH->Orotate UMP UMP Orotate->UMP Nucleotides UTP, CTP, dCTP, dTTP (DNA/RNA Synthesis) UMP->Nucleotides Rescue Exogenous Uridine or Orotate (Rescue Pathway) Rescue->UMP

Figure 3: Simplified De Novo Pyrimidine Synthesis and Rescue Pathway.

Methodology: Uridine Rescue Experiment

  • Setup: Use a cancer cell line that was found to be sensitive to MPPT in Protocol 3.1.

  • Plate Design: Seed cells in 96-well plates. Prepare four main treatment groups:

    • Group A: Vehicle control.

    • Group B: MPPT at its 2x IC₅₀ concentration.

    • Group C: Uridine alone (e.g., 100 µM).

    • Group D: MPPT (2x IC₅₀) + Uridine (100 µM).

  • Treatment and Incubation: Treat cells with the respective conditions and incubate for 72 hours.

  • Analysis: Measure cell viability using the MTS assay.

  • Interpretation:

    • If viability in Group D is significantly higher than in Group B (and approaches the viability of Group A), it strongly suggests that MPPT's anti-proliferative effect is mediated by inhibition of the de novo pyrimidine synthesis pathway upstream of UMP.

    • If uridine fails to rescue the cells, the mechanism of action lies elsewhere.

Conclusion and Next Steps

This application note provides a foundational framework for the systematic evaluation of N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine. By integrating data from these tiered assays, researchers can build a comprehensive profile of the compound's activity and mechanism. Positive results, such as a potent and selective IC₅₀ against a validated cancer target, would warrant progression to more advanced studies, including cellular target engagement, in vitro ADME/toxicology profiling, and eventually, in vivo efficacy models.[10] This logical progression ensures that research efforts are focused and that decisions are based on a robust, self-validating body of evidence.

References

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). Molecules.
  • Developments of pyridodipyrimidine heterocycles and their biological activities. (2023). PMC.
  • Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. (n.d.). PMC.
  • Identification and Structure-Guided Development of Pyrimidinone Based USP7 Inhibitors. (n.d.). ACS Publications.
  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. (2024). MDPI.
  • Exploring 4,7-Disubstituted Pyrimido[4,5- d]pyrimidines as Antiviral and Anticancer Agents. (2024). Molecules.
  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). Molecules.
  • Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. (2021). PubMed.
  • Pyrimethamine overcomes resistance to hypomethylating agents by reducing de-novo pyrimidine synthesis. (2026). Experimental Hematology.
  • Mitochondrial-linked de novo pyrimidine synthesis as a regulator of T cell responses. (2023). Immunometabolism.
  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). Lirias.

Sources

Method

N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine for topoisomerase inhibition studies

Application Note & Protocol Guide Evaluating Novel Pyrimido[4,5-d]pyrimidine Analogs for Topoisomerase Inhibition Abstract DNA topoisomerases are essential enzymes that resolve topological challenges in DNA during critic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Evaluating Novel Pyrimido[4,5-d]pyrimidine Analogs for Topoisomerase Inhibition

Abstract

DNA topoisomerases are essential enzymes that resolve topological challenges in DNA during critical cellular processes like replication and transcription, making them validated and highly valuable targets for anticancer drug development.[1][2] Inhibitors of these enzymes can be broadly classified as either catalytic inhibitors or "poisons," which stabilize the transient DNA-enzyme cleavage complex, leading to cytotoxic DNA strand breaks.[3][4] The pyrimido[4,5-d]pyrimidine scaffold is a heterocyclic structure of significant interest in medicinal chemistry, with various derivatives showing promise as anticancer and antiviral agents.[5][6] This document provides a comprehensive set of protocols for the systematic evaluation of novel pyrimido[4,5-d]pyrimidine derivatives, exemplified by the hypothetical compound N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine (herein referred to as "Compound-MPP"), for their potential to inhibit human topoisomerase I and topoisomerase II. We detail three fundamental assays: the topoisomerase I DNA relaxation assay, the topoisomerase II kDNA decatenation assay, and a DNA cleavage assay to elucidate the mechanism of inhibition.

Introduction: The Rationale for Targeting Topoisomerases

DNA topoisomerases are ubiquitous nuclear enzymes that modulate the topological state of DNA to facilitate essential cellular functions.[1][2] They are broadly categorized into two main types:

  • Type I Topoisomerases (Topo I): These enzymes introduce transient single-strand breaks in the DNA backbone, allowing the DNA to rotate and relax supercoiling before the enzyme re-ligates the break.[4] This process is ATP-independent.[1]

  • Type II Topoisomerases (Topo II): These enzymes create transient double-strand breaks, pass another segment of duplex DNA through the gap, and then reseal the break.[3] This intricate process requires ATP hydrolysis and is crucial for untangling replicated chromosomes before cell division.[1]

Because cancer cells are characterized by rapid proliferation, they are particularly dependent on topoisomerase activity to manage the constant DNA replication and transcription. This dependency makes topoisomerases prime targets for chemotherapy.[4] Inhibitors like camptothecin (for Topo I) and etoposide (for Topo II) function as interfacial poisons, trapping the enzyme-DNA covalent intermediate.[3][7] This stabilization of the "cleavage complex" prevents the re-ligation of the DNA strand(s), and the collision of a replication fork with this complex converts the transient break into a permanent, cytotoxic double-strand break, ultimately triggering apoptosis.[3][4]

This guide outlines the experimental framework to determine if a novel chemical entity from the pyrimido[4,5-d]pyrimidine class, Compound-MPP, can inhibit Topo I and/or Topo II and to discern its mechanism of action.

Core Methodologies: A Three-Assay Cascade

A logical cascade of experiments is essential for characterizing a potential topoisomerase inhibitor. We begin with broad screening assays for catalytic inhibition and then proceed to a more specific assay to investigate the mechanism.

G cluster_0 Initial Screening cluster_1 Mechanism of Action A Topo I DNA Relaxation Assay (Is Topo I activity inhibited?) C DNA Cleavage Assay (Is the cleavage complex stabilized?) A->C If inhibition is observed Result1 Catalytic Inhibitor A->Result1 Inhibition observed, no cleavage products Result3 Not an Inhibitor A->Result3 No inhibition B Topo II kDNA Decatenation Assay (Is Topo II activity inhibited?) B->C If inhibition is observed B->Result1 Inhibition observed, no cleavage products B->Result3 No inhibition Result2 Interfacial Poison C->Result2 Cleavage products observed Start Novel Compound (e.g., Compound-MPP) Start->A Test Compound Start->B Test Compound

Figure 1: A logical workflow for characterizing novel topoisomerase inhibitors.

Protocol 1: Topoisomerase I DNA Relaxation Assay

Principle: This assay is a primary screen for Topo I inhibitors.[8] Human Topoisomerase I relaxes negatively supercoiled plasmid DNA. On an agarose gel, the compact, supercoiled (sc) plasmid migrates faster than its relaxed, topoisomeric forms. A successful inhibitor will prevent the enzyme from relaxing the plasmid, resulting in the persistence of the fast-migrating supercoiled DNA band.

Materials & Reagents
  • Human Topoisomerase I (e.g., 5 U/µL)

  • 10X Topo I Assay Buffer: 200 mM Tris-HCl (pH 7.5), 2 M NaCl, 2.5 mM EDTA, 50% (v/v) glycerol.[9]

  • Substrate: Supercoiled plasmid DNA (e.g., pBR322 or pHOT1), 0.25 µg/µL.[10][11]

  • Compound-MPP stock solution (e.g., 10 mM in DMSO)

  • Positive Control: Camptothecin (CPT), 10 mM stock in DMSO.[11]

  • Stop Solution/Loading Dye: 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol.

  • Nuclease-free water

  • Agarose, Tris-acetate-EDTA (TAE) buffer

  • DNA stain (e.g., Ethidium Bromide, 0.5 µg/mL)[11]

Step-by-Step Protocol
  • Enzyme Titration (Recommended): Before testing inhibitors, determine the minimal amount of Topo I required to completely relax the supercoiled plasmid under your assay conditions. This ensures you are not using an excess of enzyme, which could mask weak inhibition.

  • Reaction Setup: On ice, prepare reaction mixtures in 1.5 mL microcentrifuge tubes. A standard 20 µL reaction is as follows:

    Component Volume Final Concentration
    Nuclease-free Water Up to 20 µL -
    10X Topo I Assay Buffer 2 µL 1X
    Supercoiled Plasmid DNA 1 µL 12.5 ng/µL (250 ng total)
    Compound-MPP or Control 1 µL Variable (e.g., 1-100 µM)
    Human Topoisomerase I 1 µL Titrated Amount (e.g., 2-5 U)
    Controls are critical:
    • No Enzyme Control: Add water instead of Topo I to show the initial state of the plasmid.

    • No Inhibitor Control (Solvent Control): Add 1 µL of DMSO to show full enzyme activity.[1]

    • Positive Control: Add 1 µL of diluted CPT (e.g., final concentration of 100 µM) to confirm assay sensitivity to known inhibitors.[11]

  • Incubation: Mix gently and incubate the reactions at 37°C for 30 minutes.[1]

  • Termination: Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

  • Agarose Gel Electrophoresis: Load the entire reaction volume onto a 1% agarose gel in 1X TAE buffer. Run the gel at a constant voltage (e.g., 80-100V) until the dye front has migrated approximately 75% of the gel length.[12]

  • Visualization: Stain the gel with ethidium bromide for 15-30 minutes, followed by a brief destaining in water.[11] Visualize the DNA bands using a UV transilluminator. Supercoiled DNA will appear as a fast-migrating band, while relaxed topoisomers will be a series of slower-migrating bands or a single band near the position of nicked DNA.

G cluster_workflow Topo I Relaxation Assay Workflow cluster_results Expected Gel Results A 1. Assemble Reaction Mix on Ice (Buffer, DNA, Inhibitor) B 2. Add Topoisomerase I Enzyme A->B C 3. Incubate at 37°C for 30 min B->C D 4. Terminate with SDS/EDTA Stop Solution C->D E 5. Run on 1% Agarose Gel D->E F 6. Stain, Visualize & Analyze E->F R Lane 1: scDNA (no enzyme)  - Band (fast) Lane 2: Relaxed (enzyme, no inhibitor)  - Bands (slow) Lane 3: Inhibited (enzyme + inhibitor)  - Band (fast) F->R Interpret

Figure 2: Workflow and expected results for the Topo I DNA relaxation assay.

Protocol 2: Topoisomerase II kDNA Decatenation Assay

Principle: This assay is highly specific for Topoisomerase II.[1] The substrate, kinetoplast DNA (kDNA), is a large network of interlocked DNA minicircles isolated from trypanosomes.[13] Topo II, in an ATP-dependent reaction, decatenates this network, releasing individual minicircles.[1] On an agarose gel, the kDNA network is too large to enter the gel and remains in the loading well. The released, decatenated minicircles migrate into the gel as a distinct band. An effective Topo II inhibitor prevents this release, so no minicircle band will be visible.

Materials & Reagents
  • Human Topoisomerase II (e.g., 2-6 U/µL)

  • 10X Topo II Assay Buffer: 500 mM Tris-HCl (pH 7.5), 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL albumin.[12][13]

  • Substrate: kDNA, 0.2 µg/µL.[14]

  • 30X ATP Solution: 30 mM ATP in water.[13]

  • Compound-MPP stock solution (e.g., 10 mM in DMSO)

  • Positive Control: Etoposide (VP-16), 10 mM stock in DMSO.[15]

  • Stop Solution/Loading Dye (same as Protocol 1)

  • Agarose, TAE buffer, DNA stain

Step-by-Step Protocol
  • Reaction Setup: On ice, prepare 30 µL reaction mixtures.

    Component Volume Final Concentration
    Nuclease-free Water Up to 30 µL -
    10X Topo II Assay Buffer 3 µL 1X
    kDNA Substrate 1 µL 6.7 ng/µL (200 ng total)
    30X ATP Solution 1 µL 1 mM
    Compound-MPP or Control 1.5 µL Variable (e.g., 1-100 µM)
    Human Topoisomerase II 1 µL Titrated Amount (e.g., 2-6 U)
    Controls:
    • No Enzyme Control: Shows kDNA remaining in the well.

    • No Inhibitor Control (Solvent Control): Shows a strong band of decatenated minicircles.

    • Positive Control: Etoposide (final concentration 100 µM) should show significant inhibition of decatenation.[15]

  • Incubation: Mix gently and incubate at 37°C for 30 minutes.[13]

  • Termination: Stop the reaction by adding 6 µL of Stop Solution/Loading Dye.

  • Agarose Gel Electrophoresis: Load 20-25 µL of the reaction onto a 1% agarose gel in 1X TAE buffer. Run at a moderate voltage (e.g., 80V) for 1-2 hours.[13]

  • Visualization: Stain and visualize as described in Protocol 1. The key result is the presence or absence of the decatenated minicircle band that has migrated into the gel.

G cluster_workflow Topo II Decatenation Assay Workflow cluster_results Expected Gel Results A 1. Assemble Reaction Mix on Ice (Buffer, kDNA, ATP, Inhibitor) B 2. Add Topoisomerase II Enzyme A->B C 3. Incubate at 37°C for 30 min B->C D 4. Terminate with SDS/EDTA Stop Solution C->D E 5. Run on 1% Agarose Gel D->E F 6. Stain, Visualize & Analyze E->F R Lane 1: kDNA (no enzyme)  - DNA in well Lane 2: Decatenated (enzyme, no inhibitor)  - Band in gel Lane 3: Inhibited (enzyme + inhibitor)  - DNA in well F->R Interpret

Figure 3: Workflow and expected results for the Topo II kDNA decatenation assay.

Protocol 3: Mechanism of Action - DNA Cleavage Assay

Principle: This assay distinguishes between catalytic inhibitors and interfacial poisons.[8] Poisons stabilize the cleavage complex. When the reaction is stopped with a strong detergent (SDS), the enzyme becomes denatured while remaining covalently attached to the DNA at the break site. Subsequent treatment with Proteinase K digests the enzyme, leaving a permanent DNA break. For a Topo I poison acting on a supercoiled plasmid, this results in an increase in the nicked, open-circular (oc) form of the DNA.[11] For a Topo II poison, it results in an increase in the linear (lin) form of the plasmid.[15][16] Catalytic inhibitors will not produce these cleavage products.

G cluster_0 Normal Catalytic Cycle cluster_1 Poison-Inhibited Cycle A 1. Topoisomerase binds DNA B 2. Cleavage Complex Formed (Transient) A->B C 3. Strand Passage / Rotation B->C D 4. DNA Re-ligation C->D E 5. Enzyme Dissociates D->E A_p 1. Topoisomerase binds DNA B_p 2. Cleavage Complex Formed A_p->B_p C_p 3. Poison Binds & Stabilizes Complex B_p->C_p D_p 4. Re-ligation Blocked C_p->D_p E_p 5. SDS/Proteinase K Treatment -> Permanent DNA Break D_p->E_p

Figure 4: Mechanism of a topoisomerase poison versus the normal enzyme cycle.

Materials & Reagents
  • Reagents from Protocol 1 and/or 2 (depending on the target)

  • Supercoiled plasmid DNA (pHOT1 is ideal for both)[11][15]

  • 10% SDS solution

  • Proteinase K (20 mg/mL)

Step-by-Step Protocol
  • Reaction Setup: Assemble the reactions as described in Protocol 1 (for Topo I) or Protocol 2 (for Topo II, but using plasmid DNA instead of kDNA), including all relevant controls. It is crucial to use a plasmid substrate for the Topo II cleavage assay.[15]

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination and Denaturation: Stop the reactions by adding 1/10th volume of 10% SDS (e.g., 2 µL for a 20 µL reaction) and mix immediately.[16] This step is critical for trapping the cleavage complex.

  • Enzyme Digestion: Add Proteinase K to a final concentration of 50 µg/mL (e.g., 0.5 µL of a 20 mg/mL stock to a ~20 µL reaction). Incubate at 37°C for another 15-30 minutes.[15]

  • Sample Preparation: Add loading dye to the reactions. An optional chloroform:isoamyl alcohol (24:1) extraction can be performed to improve gel quality.[15]

  • Agarose Gel Electrophoresis: Run samples on a 1% agarose gel. It is important to resolve the supercoiled (sc), nicked/open-circular (oc), and linear (lin) forms of the plasmid.

  • Visualization and Analysis: Stain and visualize the gel. A significant increase in the amount of oc-DNA (for Topo I) or lin-DNA (for Topo II) in the presence of Compound-MPP, compared to the 'no inhibitor' control, indicates that it acts as a topoisomerase poison.

Data Interpretation and Quantitative Analysis

The results from the assays can be used to determine the potency of Compound-MPP.

  • Qualitative Analysis: Visual inspection of the gels will indicate whether the compound is active at the tested concentrations.

  • Quantitative Analysis (IC₅₀ Determination): By performing the assays with a serial dilution of Compound-MPP, the concentration that inhibits 50% of the enzyme's activity (IC₅₀) can be determined.

    • Run the appropriate assay (relaxation or decatenation) with a range of inhibitor concentrations.

    • Quantify the band intensities using gel documentation software (e.g., ImageJ). For the relaxation assay, measure the decrease in the supercoiled DNA band. For the decatenation assay, measure the decrease in the decatenated minicircle band.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC₅₀ value.

Table 1: Example IC₅₀ Data for Compound-MPP and Control Compounds

Compound Target Assay Type IC₅₀ (µM) Mechanism
Compound-MPP Topo I Relaxation 12.5 Poison
Compound-MPP Topo II Decatenation > 100 Not Active
Camptothecin Topo I Relaxation 8.7[17] Poison[7]

| Etoposide | Topo II | Decatenation | 25.3 | Poison[3] |

Note: IC₅₀ values are hypothetical for illustrative purposes. Actual values must be determined experimentally.

Conclusion

The protocols detailed in this application note provide a robust and systematic framework for the initial characterization of novel pyrimido[4,5-d]pyrimidine derivatives as potential topoisomerase inhibitors. By employing a cascade of DNA relaxation, kDNA decatenation, and DNA cleavage assays, researchers can efficiently determine the specific target (Topo I or Topo II), assess the potency (IC₅₀), and elucidate the mechanism of action (catalytic inhibitor vs. poison). This foundational in vitro data is indispensable for guiding further preclinical development of promising new anticancer agents.

References

  • Nitiss, J. L., Soans, E., Rogojina, A., Seth, A., & Mishina, M. (2013). Topoisomerase Assays. Current protocols in pharmacology, Chapter 3, Unit3.3. [Link]

  • Selvaraj, C., & Kulanthaivel, P. (2022). The DNA-topoisomerase Inhibitors in Cancer Therapy. Journal of Cancer Science and Clinical Therapeutics, 6(2). [Link]

  • Alpan, O., & Bergan, R. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[7][8]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(1), 299. [Link]

  • Marchand, C., & Pommier, Y. (2009). DNA cleavage assay for the identification of topoisomerase I inhibitors. Methods in molecular biology (Clifton, N.J.), 582, 75–88. [Link]

  • Onco Dose (2025). Topoisomerase Inhibitors for Researchers. YouTube. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Pharmaceuticals, 17(12), 1547. [Link]

  • Fadda, A. A., et al. (2008). Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. Synthetic Communications, 38(24), 4352-4368. [Link]

  • Inspiralis. (n.d.). Human Topoisomerase II Relaxation Assay. Inspiralis. [Link]

  • Wikipedia. (2023). Topoisomerase inhibitor. Wikipedia. [Link]

  • Ali, T., et al. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules, 29(16), 3612. [Link]

  • Inspiralis. (n.d.). Human Topoisomerase II Decatenation Assay. Inspiralis. [Link]

  • Inspiralis. (n.d.). Human Topoisomerase I Relaxation Assay. Inspiralis. [Link]

  • Sannino, G., et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports, 15(1), 1-15. [Link]

  • Cheng, C. C., et al. (2016). Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. Tetrahedron Letters, 57(29), 3119-3121. [Link]

  • Yeo, C. C., et al. (2020). Prospective application of Pichia pastoris-expressed DNA topoisomerase I in DNA relaxation assay for growth inhibitor screening. Korean Journal of Microbiology, 56(1), 93-102. [Link]

  • Patel, A. G., et al. (2023). Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. International Journal of Molecular Sciences, 24(20), 15159. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Lirias. [Link]

  • Inspiralis. (n.d.). Human Topoisomerase I Relaxation High Throughput Plate Assay. Inspiralis. [Link]

  • Bai, A., et al. (2021). A T5 Exonuclease-Based Assay for DNA Topoisomerases and DNA Intercalators. ACS Omega, 6(18), 12224-12231. [Link]

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Application

Application Notes and Protocols for the Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of the Pyrimido[4,5-d]pyrimidine Scaffold The pyrimido[4,5-d]pyrimidine core is a privileged heterocyclic scaffold i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Pyrimido[4,5-d]pyrimidine Scaffold

The pyrimido[4,5-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active molecules.[1][2] Its rigid, planar structure, rich in nitrogen atoms, allows for diverse intermolecular interactions with various biological targets. Consequently, derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antiviral, antimicrobial, and neuroprotective properties.[1][2][3][4] The development of efficient and versatile synthetic methodologies is therefore crucial for accessing novel analogues and advancing drug discovery programs targeting this important chemotype.

This guide provides an in-depth overview of key synthetic strategies for the construction of pyrimido[4,5-d]pyrimidine derivatives, complete with detailed experimental protocols and mechanistic insights to empower researchers in this field.

Strategic Approaches to the Pyrimido[4,5-d]pyrimidine Core

The synthesis of the pyrimido[4,5-d]pyrimidine ring system can be broadly categorized into several key strategies, primarily based on the choice of starting materials and the sequence of ring-forming reactions. This guide will focus on three prominent and versatile approaches:

  • Multicomponent Reactions (MCRs): Offering high atom economy and operational simplicity, MCRs allow for the rapid assembly of complex pyrimido[4,5-d]pyrimidine structures from simple precursors in a single step.

  • Synthesis from 6-Aminouracil Derivatives: Leveraging the reactivity of the enamine-like functionality in 6-aminouracils, this approach provides a robust platform for constructing pyrimido[4,5-d]pyrimidine-2,4-diones, a key subset of this compound class.

  • Synthesis from Substituted Pyrimidines: This classical approach utilizes pre-functionalized pyrimidine rings as building blocks, offering a high degree of control over the final substitution pattern.

The following sections will delve into the specifics of each strategy, providing both the conceptual framework and practical, step-by-step protocols.

Method 1: Multicomponent Reactions (MCRs) for Rapid Scaffolding

MCRs are powerful tools in synthetic chemistry, enabling the formation of multiple bonds in a single operation from three or more starting materials. This approach is highly valued for its efficiency and ability to generate molecular diversity. Several MCRs have been successfully applied to the synthesis of pyrimido[4,5-d]pyrimidines.

A. Biginelli-Type Condensation

The Biginelli reaction, traditionally used for the synthesis of dihydropyrimidines, has been adapted for the construction of the pyrimido[4,5-d]pyrimidine core. A notable example involves the one-pot condensation of an aromatic aldehyde, barbituric acid, and urea or thiourea.

Reaction Principle: This reaction proceeds through a series of condensation and cyclization steps. The aldehyde first reacts with urea/thiourea to form an acyliminium ion intermediate. This is followed by the nucleophilic attack of barbituric acid and subsequent cyclization and dehydration to yield the fused ring system. The use of a catalyst, such as ceric ammonium nitrate (CAN), can significantly enhance the reaction rate and yield.[5]

Workflow Diagram:

Biginelli-Type Reaction Workflow cluster_reactants Reactants cluster_process Process cluster_outcome Outcome Aldehyde Aromatic Aldehyde Reaction_Vessel One-Pot Reaction (Solvent, Catalyst) Aldehyde->Reaction_Vessel Barbituric_Acid Barbituric Acid Barbituric_Acid->Reaction_Vessel Urea Urea/Thiourea Urea->Reaction_Vessel Workup Work-up & Purification Reaction_Vessel->Workup Reaction Progression Product Pyrimido[4,5-d]pyrimidine Derivative Workup->Product Isolation

Caption: Workflow for Biginelli-Type Synthesis.

Detailed Protocol: Synthesis of 5-Aryl-7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4-(1H,3H)-diones

This protocol is adapted from a method utilizing ceric ammonium nitrate (CAN) as a catalyst in an aqueous medium, highlighting a green chemistry approach.[5]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol)

  • Barbituric acid (1.0 mmol, 128.1 mg)

  • Thiourea (1.2 mmol, 91.3 mg)

  • Ceric Ammonium Nitrate (CAN) (0.1 mmol, 54.8 mg)

  • Distilled water (10 mL)

  • Ethanol for recrystallization

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), barbituric acid (1.0 mmol), and thiourea (1.2 mmol).

  • Add distilled water (10 mL) to the flask, followed by the catalytic amount of CAN (0.1 mmol).

  • Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a mobile phase of ethyl acetate:hexane, 1:1). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold distilled water (2 x 10 mL) to remove any remaining catalyst and unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain the pure 5-aryl-7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4-(1H,3H)-dione.

  • Dry the purified product in a vacuum oven.

Trustworthiness: This protocol is self-validating through the monitoring of the reaction by TLC and the characterization of the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity. Expected yields are generally high, often exceeding 80%.

Method 2: Synthesis from 6-Aminouracil Derivatives

6-Aminouracil and its N-substituted derivatives are versatile precursors for the synthesis of pyrimido[4,5-d]pyrimidine-2,4-diones. The key reactivity lies in the nucleophilic character of the C5 position and the amino group at C6.

A. Reaction with Aldehydes and Amines (Mannich-type Reaction)

A common and effective method involves the reaction of a 6-aminouracil with an aldehyde and a primary amine. This can be considered a double Mannich-type reaction where the pyrimidine ring is annulated.

Reaction Principle: The reaction is believed to proceed via the initial formation of an imine between the primary amine and the aldehyde. 6-Aminouracil then acts as a binucleophile. The C5 position attacks one molecule of the imine, and the exocyclic amino group attacks another, followed by cyclization to form the tetrahydropyrimido[4,5-d]pyrimidine ring system.[6][7]

Workflow Diagram:

Mannich-Type Reaction Workflow cluster_reactants Reactants cluster_process Process cluster_outcome Outcome Aminouracil 6-Aminouracil Derivative Reaction Reaction in Solvent (e.g., Ethanol) Aminouracil->Reaction Aldehyde Aldehyde (e.g., Formaldehyde) Aldehyde->Reaction Amine Primary Amine Amine->Reaction Purification Filtration & Recrystallization Reaction->Purification Product Formation Product Substituted Pyrimido[4,5-d]- pyrimidine-2,4-dione Purification->Product Isolation

Caption: Workflow for Mannich-Type Synthesis.

Detailed Protocol: Synthesis of 1,3-Dimethyl-6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

This protocol is a representative example of the synthesis of a tetrahydropyrimido[4,5-d]pyrimidine-2,4-dione from 6-amino-1,3-dimethyluracil, formaldehyde, and aniline.[6][8]

Materials:

  • 6-Amino-1,3-dimethyluracil (1.0 mmol, 155.1 mg)

  • Aniline (1.0 mmol, 93.1 mg, 0.091 mL)

  • Formaldehyde (2.0 mmol, 37% aqueous solution, ~0.16 mL)

  • Ethanol (20 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a 50 mL round-bottom flask, dissolve 6-amino-1,3-dimethyluracil (1.0 mmol) in ethanol (20 mL) with stirring.

  • To this solution, add aniline (1.0 mmol).

  • Cool the mixture in an ice bath and add formaldehyde solution (2.0 mmol) dropwise with continuous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Monitor the reaction by TLC (e.g., ethyl acetate:hexane, 2:1). The reaction is typically complete within 6-12 hours. A precipitate usually forms as the reaction progresses.

  • Once the reaction is complete, collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol (2 x 5 mL) to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the desired 1,3-dimethyl-6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and DMF if necessary.

Expertise & Experience: The choice of a primary amine and an aldehyde allows for the introduction of two points of diversity in the final molecule. Formaldehyde is commonly used, leading to an unsubstituted C5 and C7. Using other aldehydes can introduce substituents at these positions. The reaction is often performed at room temperature to avoid side reactions.

Method 3: Synthesis from Substituted Pyrimidines

This strategy involves the construction of the second pyrimidine ring onto a pre-existing, functionalized pyrimidine. A common approach is the cyclization of a 4-amino-5-cyanopyrimidine with a suitable one-carbon synthon.

A. Cyclization of 4-Amino-5-cyanopyrimidines

4-Amino-5-cyanopyrimidines are versatile intermediates that can be cyclized with various reagents to form the pyrimido[4,5-d]pyrimidine core.

Reaction Principle: The reaction of a 4-amino-2-substituted-pyrimidine-5-carbonitrile with a reagent like formic acid or acetic anhydride leads to the formation of the second pyrimidine ring. The cyano group is hydrolyzed and cyclizes with the amino group to form the fused pyrimidinone.[9]

Detailed Protocol: Synthesis of 7-(Methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one

This protocol describes the synthesis from 4-amino-2-(methylthio)pyrimidine-5-carbonitrile using formic acid.[10]

Materials:

  • 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile (1.0 mmol, 166.2 mg)

  • Formic acid (98%, 5 mL)

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Place 4-amino-2-(methylthio)pyrimidine-5-carbonitrile (1.0 mmol) in a 25 mL round-bottom flask.

  • Add formic acid (5 mL) to the flask.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC (e.g., chloroform:methanol, 10:1).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into ice-cold water (20 mL).

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with water to remove excess formic acid.

  • Dry the product to obtain 7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one. Recrystallization from a suitable solvent such as ethanol or DMF/water may be performed for further purification.

Quantitative Data Summary:

The following table summarizes typical reaction conditions and yields for the described synthetic methods. Note that specific yields are highly dependent on the substrates used.

MethodKey ReactantsCatalyst/ReagentSolventTemp.Time (h)Yield (%)
Biginelli-Type Aldehyde, Barbituric Acid, ThioureaCANWaterReflux2-480-95[5]
Mannich-Type 6-Aminouracil, Aldehyde, Amine-EthanolRT6-1250-70[7]
Cyclization 4-Amino-5-cyanopyrimidineFormic Acid-Reflux4-6~87[10]

Conclusion and Future Perspectives

The synthetic methods outlined in this guide represent robust and versatile strategies for accessing the medicinally important pyrimido[4,5-d]pyrimidine scaffold. Multicomponent reactions offer a rapid and efficient means of generating diverse libraries of compounds, while syntheses from 6-aminouracils and other substituted pyrimidines provide controlled routes to specific substitution patterns.

The choice of synthetic strategy will ultimately depend on the desired substitution pattern of the target molecule, the availability of starting materials, and the desired scale of the synthesis. As the demand for novel therapeutics continues to grow, the development of even more efficient, sustainable, and diverse synthetic routes to pyrimido[4,5-d]pyrimidine derivatives will remain an active and important area of research.

References

  • Hamama, W. S. (2000). Enaminouraciles as Precursors for Synthesis of Pyrimido[4,5-d]pyrimidine-2,4-diones. Zeitschrift für Naturforschung B, 55(5), 443-447. [Link]

  • Fadda, A. A., Bondock, S., Rabie, R., & El-Sayed, H. A. (2019). Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. RSC advances, 9(55), 32135-32166. [Link]

  • Hamama, W. S., Ismail, M. A., Al-Saman, H. A., & Zoorob, H. H. (2013). Facile construction of substituted pyrimido[4,5-d]pyrimidones by transformation of enaminouracil. Journal of advanced research, 4(2), 115-121. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrimido[4,5‐d]‐pyrimidines. Retrieved from [Link]

  • Eid, E. M. (2025). Eco-Friendly Microwave-Assisted Synthesis of Fused Pyrimido[4,5-d]Pyrimidine Derivatives via a Catalyst-Free Hantzsch Multicomponent Reaction. Letters in Organic Chemistry. [Link]

  • An e cient synthesis of pyrimido[4,5-b]quinoline and indenopyrido[2,3-d]pyrimidine derivatives in the presence of Fe3O4@nano-cel. (n.d.). Scientia Iranica. [Link]

  • Patil, S. L., et al. (2021). Multicomponent reactions: synthesis and characterization of pyrimido[4,5-d]pyrimidine derivatives. ResearchGate. [Link]

  • Hamama, W. S., Ismail, M. A., Al-Saman, H. A., & Zoorob, H. H. (2012). Facile construction of substituted pyrimido[4,5-d]pyrimidones by transformation of enaminouracil. Journal of Advanced Research, 4(2), 115-121. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrimido[4,5-d]pyrimidine 11. Retrieved from [Link]

  • Hamama, W. (2000). Enaminouracils as Precursors for the Synthesis of Pyrimido[4,5‐d]pyrimidine‐2,4‐diones. ChemInform. [Link]

  • SYNTHESIS OF NEW PYRIDO[2,3-d]PYRIMIDIN-5-ONE, PYRIDO[2,3-d]PYRIMIDIN-7-ONE, AND PYRIMIDINO[4,5-d][6][11]OXAZINE DERIVATIVES FROM 5-ACETYL-4-AMINOPYRIMIDINES. (2021). Chemistry of Heterocyclic Compounds. [Link]

  • Guetchueng, S. T., et al. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules, 29(16), 3698. [Link]

  • Shirini, F., Sahrapeyma, S., & Mamaghani, M. (2024). One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. Iranian Journal of Catalysis. [Link]

  • El-Sayed, M. A. A., et al. (n.d.). Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. PMC. [Link]

  • Fadda, A. A., El-Latif, E. A., Bondock, S., & Samir, A. (2008). Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. Synthetic Communications, 38(24), 4352-4368. [Link]

  • Cruz, J. S., & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini reviews in medicinal chemistry, 21(15), 2138–2168. [Link]

  • Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. (n.d.). PMC. [Link]

  • Cruz, J. S., & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. PubMed. [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI. [Link]

Sources

Method

Application Note: High-Throughput Screening for Novel Kinase Inhibitors with an N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine Scaffold

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the implementation of a high-throughput screening (HTS) campaign to identify and characterize novel...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the implementation of a high-throughput screening (HTS) campaign to identify and characterize novel protein kinase inhibitors based on the N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine scaffold. The pyrimido[4,5-d]pyrimidine core is a privileged heterocyclic structure known for its diverse biological activities, including potent inhibition of various protein kinases crucial in oncogenic signaling pathways.[1][2][3] This guide details a robust, luminescence-based HTS protocol using the ADP-Glo™ Kinase Assay, covering assay development, primary screening, data analysis with a focus on the Z'-factor for quality control, and hit-to-lead progression.

Background and Scientific Rationale

Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][5] This has made them one of the most important classes of drug targets.[6][7] The pyrimido[4,5-d]pyrimidine nucleus is a key pharmacophore found in numerous compounds with demonstrated biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][8][9]

The Privileged Scaffold: The pyrimido[4,5-d]pyrimidine scaffold has been successfully utilized to develop potent inhibitors against various kinases, such as Bruton's tyrosine kinase (BTK), cyclin-dependent kinase 2 (CDK2), and the epidermal growth factor receptor (EGFR).[1][2][10][11] These inhibitors typically function by competing with ATP for binding in the kinase active site.[7][12] The N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine structure represents a specific elaboration of this core, designed to potentially enhance potency and selectivity against key kinases in oncogenic pathways like the PI3K/Akt/mTOR pathway.[13][14]

The Target Pathway - PI3K/Akt/mTOR: The PI3K/Akt/mTOR signaling pathway is one of the most frequently overactivated pathways in human cancers, regulating cell growth, proliferation, survival, and metabolism.[4][5][13] Dual inhibitors that target both PI3K and mTOR, which share structural homology, have shown promise in preclinical studies.[13] Given the structural features of the N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine scaffold, it is a promising candidate for yielding inhibitors of this critical pathway.

HTS Workflow and Assay Principle

A successful HTS campaign follows a structured, multi-stage process to identify and validate candidate compounds. This protocol is designed around this workflow.

HTS_Workflow cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation Dev Assay Optimization (Enzyme/Substrate/ATP Titration) Val Assay Validation (Z'-Factor > 0.5) Dev->Val Robust Conditions Screen HTS of Compound Library (Single Concentration) Val->Screen Proceed to HTS HitID Hit Identification (% Inhibition Threshold) Screen->HitID Confirm Hit Re-test (Confirms Activity) HitID->Confirm Advance Hits DoseResp Dose-Response Curve (IC50 Determination) Confirm->DoseResp SAR SAR Analysis DoseResp->SAR

Caption: High-Throughput Screening (HTS) workflow from assay development to hit validation.

Assay Principle: ADP-Glo™ Kinase Assay

This protocol employs the Promega ADP-Glo™ Kinase Assay, a universal, luminescence-based method suitable for HTS.[15][16] The assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[15][17] It is a two-step process performed in a single well:

  • Stop Kinase Reaction & Deplete ATP: After the kinase reaction, the ADP-Glo™ Reagent is added. This terminates the enzymatic reaction and, critically, depletes the remaining, unconsumed ATP.[17]

  • Convert ADP to ATP & Detect Light: The Kinase Detection Reagent is then added, which contains enzymes that convert the ADP produced by the target kinase back into ATP. This newly synthesized ATP becomes the substrate for a luciferase/luciferin reaction, generating a light signal that is directly proportional to the initial kinase activity.[16][17]

Therefore, potent inhibitors of the kinase will result in low ADP production and, consequently, a low luminescent signal.

Materials and Reagents

Reagent/MaterialRecommended SupplierPurpose
ADP-Glo™ Kinase Assay KitPromegaCore assay components
Recombinant Human Kinase (e.g., mTOR)Carna Biosciences, SigmaTarget enzyme
Kinase Substrate (e.g., MBP)SignalChemSubstrate for phosphorylation
Ultra-Pure ATPPromegaCo-factor for kinase
StaurosporineSelleck ChemicalsPositive control (pan-kinase inhibitor)
DMSO, ACS GradeSigma-AldrichCompound solvent
Tris-HCl, MgCl₂, DTT, BSASigma-AldrichKinase reaction buffer components
Solid white, low-volume 384-well platesCorning, GreinerHTS assay plates
Multichannel Pipettes / Liquid HandlerEppendorf, AgilentReagent dispensing
Plate-reading LuminometerBMG LABTECH, PerkinElmerSignal detection

Experimental Protocols

Protocol 1: Assay Development & Optimization

Causality: Before screening, it is critical to determine optimal assay conditions to ensure a robust and sensitive screening window. The goal is to find conditions (e.g., ATP, enzyme concentration) that yield a strong signal with minimal enzyme usage and are sensitive to inhibition.

4.1. Kinase Titration:

  • Prepare a 2X kinase reaction buffer: 50 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 2 mM DTT, 0.2 mg/mL BSA.

  • Create a serial dilution of the kinase in 1X reaction buffer.

  • In a 384-well plate, add 2.5 µL of each kinase dilution.

  • Add 2.5 µL of a 2X ATP/Substrate mix (final concentration of 10 µM ATP and 10 µM substrate).

  • Incubate for 60 minutes at room temperature.

  • Proceed with the ADP-Glo™ protocol (Section 4.3).

  • Goal: Select the kinase concentration that yields approximately 50-80% of the maximum luminescent signal (EC₅₀-EC₈₀), ensuring the reaction is in the linear range.

4.2. ATP Titration (Determination of Apparent Km):

  • Using the optimal kinase concentration from 4.1, set up reactions with a serial dilution of ATP (e.g., from 100 µM down to 0.1 µM).

  • Incubate for 60 minutes and proceed with the ADP-Glo™ protocol.

  • Plot luminescence vs. ATP concentration and fit to a Michaelis-Menten curve to determine the apparent ATP Km.

  • Rationale: For an ATP-competitive inhibitor screen, running the assay at or near the Km for ATP provides a good balance for detecting inhibitors of varying potencies.

Protocol 2: Primary High-Throughput Screen

4.3. HTS Protocol (384-well format):

  • Compound Plating: Using an acoustic dispenser or liquid handler, pin 25 nL of test compounds (from a 10 mM DMSO stock) into wells of a 384-well assay plate. This results in a final assay concentration of 10 µM.

  • Control Wells:

    • Negative Control: Add 25 nL of DMSO (0% inhibition).

    • Positive Control: Add 25 nL of Staurosporine (10 mM stock) for a final concentration of 10 µM (100% inhibition).

  • Enzyme/Substrate Addition: Prepare a 2X master mix of kinase and substrate in 1X kinase buffer. Add 2.5 µL to each well.

  • Initiate Reaction: Prepare a 2X solution of ATP in 1X kinase buffer (at the determined Km concentration). Add 2.5 µL to each well to start the reaction. The total volume is now 5 µL.

  • Incubation: Gently mix the plate and incubate for 60 minutes at room temperature.

  • Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[17][18]

  • Develop Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.[17][18]

  • Read Plate: Measure luminescence using a plate-reading luminometer with an integration time of 0.25-1 second per well.

Protocol 3: Data Analysis and Hit Identification

4.4. Assay Quality Control - Z'-Factor Calculation: The Z'-factor is a statistical measure of assay quality, assessing the separation between the positive and negative controls.[19][20] An assay is considered robust for HTS if it has a Z'-factor ≥ 0.5.[20][21][22]

  • Formula: Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )

    • Where SD is the standard deviation and Mean is the average of the positive (pos) or negative (neg) control wells.

4.5. Hit Selection:

  • Normalize the data for each plate. The raw luminescence signal (RLU) from each compound well is converted to percent inhibition using the plate controls:

    • % Inhibition = 100 * ( (Mean_neg - RLU_compound) / (Mean_neg - Mean_pos) )

  • A "hit" is defined as a compound that meets a specific inhibition threshold, typically >50% inhibition or >3 standard deviations from the mean of the sample field.

Protocol 4: Hit Confirmation and IC₅₀ Determination

4.6. Dose-Response Analysis:

  • Confirmed hits are re-tested in a dose-response format.

  • Prepare serial dilutions of the hit compound (e.g., 10-point, 1:3 dilution series starting from 50 µM).

  • Perform the kinase assay as described in Protocol 2.

  • Plot percent inhibition versus the log of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation and Interpretation

Table 1: Example HTS Plate Quality Control Data

ParameterValueInterpretation
Mean Negative Control (RLU)850,000Max signal (no inhibition)
SD Negative Control42,500Low variability
Mean Positive Control (RLU)30,000Min signal (full inhibition)
SD Positive Control9,000Low variability
Z'-Factor 0.78 Excellent assay for HTS [20][21]
Signal-to-Background28.3Strong dynamic range

Target Pathway Visualization

The N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine scaffold is hypothesized to target ATP-competitive kinases. A key pathway is the PI3K/Akt/mTOR cascade, which is central to cell survival and proliferation.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Pyrimido[4,5-d]pyrimidine Inhibitor Inhibitor->PI3K INHIBITS Inhibitor->mTORC1 INHIBITS

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

References

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Clinical Cancer Research. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. MDPI. [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. [Link]

  • Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. American Journal of Hematology/Oncology. [Link]

  • ADP Glo Protocol. Protocol Exchange. [Link]

  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Clinical Oncology. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. National Institutes of Health. [Link]

  • Inhibitors of the PI3K/Akt/mTOR Signalling Pathway. Stratech. [Link]

  • Z-factors. BIT 479/579 High-throughput Discovery. [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

  • Z-Factor Calculator. Assay Quality Control. [Link]

  • Discovery and Biological evaluation of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives as potent Bruton's tyrosine kinase inhibitors. PubMed. [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • On HTS: Z-factor. LinkedIn. [Link]

  • In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. MDPI. [Link]

  • High Throughput Screening for Protein Kinase Inhibitors. Bentham Science. [Link]

  • Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. PubMed. [Link]

  • Tyrosine Kinase Inhibitors. 12. Synthesis and Structure−Activity Relationships for 6-Substituted 4-(Phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. ACS Publications. [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. PubMed. [Link]

  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. MDPI. [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5- d]pyrimidines as Antiviral and Anticancer Agents. MDPI. [Link]

  • Pyrimidine-containing natural products: occurrences and biological activities. National Institutes of Health. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the solubility of N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine

Topic: N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine Status: Active | Ticket: SOL-2025-001 | Tier: L3 Engineering Executive Summary: The "Brick Dust" Challenge Welcome to the Technical Support Center. You are likely...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine

Status: Active | Ticket: SOL-2025-001 | Tier: L3 Engineering

Executive Summary: The "Brick Dust" Challenge

Welcome to the Technical Support Center. You are likely referencing this guide because you have encountered the "brick dust" phenomenon with N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine .

Diagnosis: This molecule possesses a fused bicyclic heteroaromatic core (pyrimido[4,5-d]pyrimidine) decorated with three amine groups.[1][2]

  • Thermodynamic Barrier: The planar structure facilitates strong

    
    -
    
    
    
    stacking and extensive intermolecular hydrogen bonding (between the amines and ring nitrogens). This results in a high crystal lattice energy (likely melting point >280°C), which is the primary antagonist to aqueous solubility.
  • Kinetic Barrier: Even if thermodynamically soluble at low pH, the dissolution rate may be negligible due to particle surface hydrophobicity.

The following guide details the Standard Operating Procedures (SOPs) for solubilizing this compound for in vitro (cellular/enzymatic) and in vivo applications.

Module 1: The Chemical Approach (pH & Salt Formation)

Theory: The pyrimido[4,5-d]pyrimidine core contains four ring nitrogens. While the exocyclic amines (at positions 2, 4, 7) are generally poor proton acceptors due to resonance delocalization into the ring, the ring nitrogens (specifically N1, N3, N5, or N8 depending on tautomers) are weakly basic (pKa ~ 3.0 – 5.0).

Actionable Protocol: To dissolve this compound in aqueous media, you must disrupt the crystal lattice by ionizing the molecule.

  • The "Acid Spike" Method (For Stock Prep):

    • Do not attempt to dissolve in neutral water (pH 7.0).

    • Reagent: 1.0 M Methanesulfonic acid (MsOH) or 1.0 M HCl.

    • Procedure:

      • Weigh target amount of solid.

      • Add 0.9 equivalents of acid (relative to molar mass).

      • Vortex heavily.

      • If solid remains, add acid in 0.1 eq increments until clear.

    • Why MsOH? Methanesulfonate counterions often break lattice packing better than chlorides for planar heterocycles.

  • Salt Screening (If isolating a solid):

    • If you need a soluble solid form, attempt crystallization with Mesylate , Tosylate , or Isethionate counterions. These large anions disrupt the

      
      -stacking more effectively than small anions like chloride.
      
Module 2: The Formulation Approach (Cosolvents & Complexation)

If pH adjustment is toxic to your assay (e.g., cell culture), use the Cosolvent-Surfactant System .

Solvent Compatibility Matrix
Solvent / ExcipientSolubility RatingApplication Note
DMSO High (>20 mM)Primary stock solvent. Keep final assay concentration <0.5% (v/v).
DMA (Dimethylacetamide) High (>20 mM)Alternative to DMSO if sulfur sensitivity is an issue.
PEG 400 ModerateViscosity enhancer; prevents precipitation upon dilution.
Tween 80 Low (Dispersant)Surfactant; prevents crystal nucleation in aqueous media.
Captisol® (SBE-β-CD) High (Specific)Recommended for in vivo PK studies. Forms inclusion complexes.
The "Golden Triangle" Formulation (For IV/IP Dosing)

For animal studies, a simple DMSO stock will precipitate immediately upon contact with blood (pH 7.4). Use this vehicle:

  • 5% DMSO (Pre-dissolve compound here)

  • 30% PEG 400 (Add second)

  • 5% Tween 80 (Add third)

  • 60% Saline/Water (Add last, slowly with vortexing)

Module 3: Troubleshooting & Decision Logic

Issue: Precipitation occurs immediately when diluting DMSO stock into cell media. Root Cause: The "Crash-Out" Effect. The compound is hydrophobic; when DMSO is diluted, water molecules cluster around DMSO, leaving the compound to aggregate. Fix:

  • Serial Dilution: Do not jump from 100% DMSO to 0.1% DMSO. Perform an intermediate step in culture media containing 10% serum (proteins bind the drug and keep it in solution).

  • Use Cyclodextrins: Pre-complex the drug with Hydroxypropyl-beta-cyclodextrin (HP-β-CD) before adding to media.

Visualizing the Workflow

The following diagram outlines the logical decision tree for selecting the correct solubilization strategy based on your end application.

SolubilityStrategy Start Start: Solid N7-methyl pyrimido[4,5-d]pyrimidine AppCheck Identify Application Start->AppCheck ChemSyn Chemical Synthesis (Reactions) AppCheck->ChemSyn Synthesis InVitro In Vitro Assays (Enzyme/Cell) AppCheck->InVitro Screening InVivo In Vivo / PK (Animal Models) AppCheck->InVivo Dosing AcidSalt Use Acid/Salt Form (MsOH, HCl) ChemSyn->AcidSalt High Solubility Needed DMSOSystem DMSO Stock (10-20mM) Dilute <0.5% InVitro->DMSOSystem Standard Formulation Complex Formulation: 5% DMSO / 30% PEG400 / 5% Tween InVivo->Formulation IV/IP Route Cyclodextrin SBE-beta-Cyclodextrin (Inclusion Complex) InVivo->Cyclodextrin Oral/High Dose DMSOSystem->Cyclodextrin If ppt occurs

Figure 1: Decision Matrix for Solubilization Strategy. Blue nodes indicate decision points; Grey nodes indicate actionable protocols.

Frequently Asked Questions (FAQs)

Q1: Can I heat the solution to dissolve the compound? A: Yes, but with caution. Pyrimido[4,5-d]pyrimidines are thermally stable, but prolonged heating (>60°C) in DMSO can lead to oxidation or methylation byproducts. Sonication at 40°C is safer and more effective for breaking particle agglomerates.

Q2: My compound dissolves in DMSO but turns cloudy in PBS. Is it usable? A: No. Cloudiness indicates micro-precipitation. The effective concentration is unknown.

  • Correction: Spin the sample down (10,000 x g for 5 min). If a pellet forms, you must switch to the Cyclodextrin protocol (Module 2).

Q3: Why N7-methyl? Does it help solubility? A: The N7-methyl group adds a small amount of steric bulk, which can slightly disrupt crystal packing compared to the un-methylated parent. However, it also removes a potential hydrogen bond donor (if N7 was an amine) or acceptor site. Generally, methyl groups increase lipophilicity (LogP), potentially making aqueous solubility worse unless the crystal lattice energy is significantly lowered by the asymmetry.

References
  • Solubility of Fused Pyrimidines

    • Title: Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines.[3]

    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

    • Relevance: Defines the core chemistry, synthesis, and stability of the scaffold.
  • Formulation Strategies for Insoluble Drugs

    • Title: Strategies to Address Low Drug Solubility in Discovery and Development.
    • Source: Pharmacological Reviews.
    • URL:[Link]

    • Relevance: Authoritative source for the DMSO/PEG/Tween "Golden Triangle" formulation str
  • pKa and Salt Selection

    • Title: Handbook of Pharmaceutical Salts: Properties, Selection, and Use.
    • Source: Wiley Online Library.
    • URL:[Link]

    • Relevance: The standard reference for selecting counterions (Mesylate/Tosyl

Sources

Optimization

optimizing reaction conditions for pyrimido[4,5-d]pyrimidine synthesis

This guide serves as a specialized technical support resource for the synthesis and optimization of pyrimido[4,5-d]pyrimidine scaffolds. It is designed for medicinal chemists and process scientists encountering yield, se...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the synthesis and optimization of pyrimido[4,5-d]pyrimidine scaffolds. It is designed for medicinal chemists and process scientists encountering yield, selectivity, or purification challenges.

Topic: Optimization of Reaction Conditions & Troubleshooting Lead Scientist: Senior Application Scientist, Heterocycle Chemistry Division

Core Synthesis Workflows

The synthesis of pyrimido[4,5-d]pyrimidines generally follows two distinct pathways: the One-Pot Multicomponent Cyclization (for rapid library generation) and the Stepwise Activation Strategy (for precise regiochemical control).

Workflow Diagram: Synthesis Pathways

PyrimidoSynthesis Start Target Scaffold: Pyrimido[4,5-d]pyrimidine MethodA Method A: One-Pot Cyclization Start->MethodA MethodB Method B: Stepwise Activation Start->MethodB ReagentsA 6-Aminouracil + Aldehyde + Urea/Thiourea MethodA->ReagentsA ReagentsB Pyrimido-dione Core (Stable Precursor) MethodB->ReagentsB ProcessA Catalyzed Condensation (Reflux) ReagentsA->ProcessA ProcessB1 Activation (Tf2O / POCl3) ReagentsB->ProcessB1 ResultA Substituted Pyrimido[4,5-d]pyrimidine ProcessA->ResultA ProcessB2 SnAr Displacement (Regioselective) ProcessB1->ProcessB2 ResultB Functionalized Analog ProcessB2->ResultB

Caption: Dual pathways for scaffold construction. Method A is preferred for diversity; Method B for specific core modifications.

Troubleshooting Guide: One-Pot Cyclization

Context: This method typically involves the condensation of 6-aminouracils, aldehydes, and urea/thiourea/guanidine. It is efficient but prone to side reactions.[1][2]

Q1: My reaction stalls at the intermediate stage (Knoevenagel adduct), and cyclization does not occur. How do I force ring closure?

Diagnosis: The reaction often halts at the arylidene intermediate (formed between the aldehyde and the active methylene of the uracil) if the nucleophile (urea/thiourea) is not sufficiently reactive or if the water byproduct is inhibiting the dehydration step.[1]

Corrective Protocol:

  • Switch Solvent/Temperature: Move from Ethanol (reflux, ~78°C) to Glacial Acetic Acid or DMF (100–120°C). The higher temperature overcomes the activation energy barrier for the final dehydration.[1]

  • Catalyst Upgrade: If using simple acid catalysis (HCl), switch to a Lewis Acid surfactant or Ionic Liquid catalyst.[1]

    • Recommendation: Use [C4(DABCO-SO3H)2]·4ClO4 or Ceric Ammonium Nitrate (CAN) .[1] These have shown to facilitate both the Knoevenagel and Michael addition steps more efficiently than Brønsted acids [1, 2].[1]

  • Water Removal: For stubborn substrates, add a dehydrating agent (e.g., molecular sieves) or use a Dean-Stark trap if the solvent allows (e.g., toluene/DMF mix).

Q2: I am observing low yields (<30%) when using aliphatic aldehydes compared to aromatic aldehydes. Why?

Root Cause: Aliphatic aldehydes are prone to aldol self-condensation under the basic or acidic conditions typically used for these multicomponent reactions.[1] They are also less electrophilic at the carbonyl carbon compared to electron-deficient aromatic aldehydes.[1]

Optimization Strategy:

  • Stepwise Addition: Do not mix all reagents at once. Pre-condense the 6-aminouracil with the aldehyde at lower temperatures (0°C to RT) to favor the initial adduct formation before adding the third component (urea) and heating.[1]

  • Use Protected Equivalents: Consider using aldehyde bisulfite adducts or acetals which release the aldehyde slowly, keeping the free aldehyde concentration low and minimizing self-condensation.

Troubleshooting Guide: Functionalization via

Context: Modifying the pyrimido[4,5-d]pyrimidine core often requires converting carbonyls (from the uracil precursor) into leaving groups (Cl, OTf) followed by Nucleophilic Aromatic Substitution (


).
Q3: I need to introduce different amines at positions 4 and 7. How do I control the regioselectivity?

Mechanistic Insight: In a 2,4,5,7-functionalized core, the positions are not equally reactive.

  • Electronic Bias: Positions ortho to the bridgehead nitrogens (C4 and C5 in [4,5-d] systems) are generally more electrophilic than those meta to the bridgehead, but steric factors from the N1/N3 substituents play a huge role.

  • Leaving Group Hierarchy: $ -N_2^+ > -OTf > -SO_2R > -Cl > -SMe $.

Protocol for Regiocontrol (The "Activation" Route): Instead of using a tetrachloro-core (which yields mixtures), use a stepwise activation approach [3].

  • Synthesize the Dione: Start with the stable dione core.[1]

  • Selective Activation: React with Triflic Anhydride (

    
    )  and Pyridine at 0°C.
    
    • Observation: The C4-position (adjacent to the bridgehead and less sterically hindered if N3 is small) typically activates first.[1]

  • Displacement: Add the first amine (Amine A) at 0°C. The triflate is displaced rapidly.

  • Second Activation: If a second carbonyl exists (e.g., at C2 or C7), activate it in a second step or use harsher conditions (

    
    , reflux) if it was not triflated initially.
    

Data Table: Leaving Group Optimization for


 
Leaving Group (LG)ReactivityRecommended ConditionsSelectivity Risk
-Cl Moderate

reflux to generate; Amine displacement at 80°C+
High (often gives mixtures)
-OTf (Triflate) Very High

, DCM, 0°C; Amine displacement at RT
Low (High kinetic control)
-SO2Me (Sulfone) HighOxidation of -SMe with mCPBA; Displacement at RTVery Low (Excellent regiocontrol)

Tip: For the highest precision, synthesize the methylthio (-SMe) derivative first. Oxidize it to the sulfone (-SO2Me) or sulfoxide (-SOMe) using mCPBA.[1] The sulfone is an excellent leaving group that can be displaced by amines at room temperature, often with better regioselectivity than chloride [4].

Purification & Solubility (The "Brick Dust" Problem)

Issue: Pyrimido[4,5-d]pyrimidines are notorious for their poor solubility in common organic solvents (DCM, MeOH, EtOAc), leading to "brick dust" products that are hard to purify.

Q4: My product precipitates as a solid that is insoluble in everything except DMSO. How do I purify it without column chromatography?

Solution: Diffusion Crystallization & Washing Protocols. Since chromatography is impossible with insoluble solids, rely on the difference in solubility between impurities and the product.

  • The "Boil-Out" Method:

    • Suspend the crude solid in boiling Ethanol or Acetonitrile .[1]

    • Sonicate for 10 minutes.

    • Filter while hot.[1] The impurities (unreacted aldehyde, urea) often stay in solution, while the fused heterocycle remains on the filter.

  • Diffusion Crystallization (for analytical purity):

    • Dissolve the crude material in a minimum amount of DMSO or TFA (Trifluoroacetic acid).[1]

    • Place this solution in a small open vial.

    • Place the small vial inside a larger jar containing a volatile anti-solvent (e.g., Diethyl Ether or DCM ).

    • Seal the large jar. The anti-solvent will slowly diffuse into the DMSO, growing high-quality crystals over 24-48 hours.

Decision Tree: Troubleshooting Low Yields

YieldTroubleshooting Start Problem: Low Yield (<30%) CheckTLC Check TLC/LCMS: Is Starting Material (SM) left? Start->CheckTLC SM_Left Yes, SM remains CheckTLC->SM_Left Incomplete Conversion No_SM No, SM consumed CheckTLC->No_SM Conversion Complete TempIssue Activation Energy too high. Increase Temp or switch to Acetic Acid/DMF. SM_Left->TempIssue Decomp Product Degradation or Side Reactions. No_SM->Decomp Action1 Action: Add Lewis Acid (e.g., CAN, Ionic Liquid) TempIssue->Action1 SideRxn Check for: 1. Open-chain ureides 2. Knoevenagel adducts Decomp->SideRxn Action2 Action: Optimize Reagent Stoichiometry (Avoid large excess of Urea) SideRxn->Action2

Caption: Diagnostic logic for resolving yield issues in pyrimido[4,5-d]pyrimidine synthesis.

References

  • Ionic Liquid Catalysis: Sahrapeyma, S. et al. "One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst." Iranian Journal of Catalysis.

  • CAN Catalysis: "An efficient one-pot, environment-friendly synthesis of 5-aryl-7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4-(1H,3H)-dione derivatives." ResearchGate.[1][3]

  • Stepwise Activation Protocol: "Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones." NIH/PubMed Central.[1]

  • 
     on Oxidized Intermediates:  "Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents." MDPI. [1]
    
  • General Reactivity: "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines." PubMed.[1]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide: N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine (N7-MPT) vs. Standard Kinase Inhibitors

Topic: N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine versus other kinase inhibitors Content Type: Publish Comparison Guide Executive Summary & Compound Identity N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine (here...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine versus other kinase inhibitors Content Type: Publish Comparison Guide

Executive Summary & Compound Identity

N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine (hereafter referred to as N7-MPT ) represents a specialized class of ATP-competitive kinase inhibitors based on the fused pyrimido[4,5-d]pyrimidine scaffold. Unlike the more common pyrrolo[2,3-d]pyrimidine inhibitors (e.g., Tofacitinib) or quinazolines (e.g., Erlotinib), the pyrimido-pyrimidine core offers a unique hydrogen-bonding donor/acceptor profile that mimics the adenine ring of ATP with high fidelity.

Primary research identifies this scaffold as a potent inhibitor of Cyclin-Dependent Kinases (CDKs) , specifically CDK2 and CDK4, with secondary activity against EGFR and DHFR (Dihydrofolate Reductase) depending on substitution patterns. This guide compares N7-MPT against industry-standard inhibitors to elucidate its utility in early-stage drug discovery and mechanistic probing.

Feature N7-MPT (Research Probe) Roscovitine (Seliciclib) Palbociclib Methotrexate
Primary Target CDK2 / CDK4 / EGFR (Dual)CDK2 / CDK1 / CDK5CDK4 / CDK6DHFR (Antifolate)
Scaffold Pyrimido[4,5-d]pyrimidinePurinePyrido[2,3-d]pyrimidinePteridine
Mechanism ATP-Competitive (Type I)ATP-Competitive (Type I)ATP-Competitive (Type I)Folate Antagonist
Key Application Structural Probe / Lead GenResearch Tool / Clinical TrialClinical Oncology (Breast)Chemotherapy / RA
Mechanism of Action & Structural Basis
Binding Mode Analysis

The pyrimido[4,5-d]pyrimidine core of N7-MPT functions as a bioisostere of the purine ring found in ATP. The "2,4,7-triamine" substitution pattern is critical for its dual-functionality:

  • Hinge Binding: The amino groups at positions 2 and 4, along with the ring nitrogens (N1, N3), form a tridentate hydrogen-bonding network with the kinase hinge region (e.g., Leu83 in CDK2).

  • Selectivity Filter: The N7-methyl group projects into the solvent-exposed region or interacts with the ribose-binding pocket, distinct from the canonical ribose attachment in ATP. This methylation prevents metabolic ribosylation and enhances lipophilicity compared to the naked triamine.

Pathway Visualization

The following diagram illustrates the interference of N7-MPT in the Cell Cycle progression via CDK inhibition.

CellCycleInhibition ATP ATP CDK2_CycE CDK2 / Cyclin E Complex ATP->CDK2_CycE Activation (Phosphorylation) N7_MPT N7-MPT (Inhibitor) N7_MPT->CDK2_CycE Competitive Inhibition (Ki < 100 nM) Rb Retinoblastoma Protein (Rb) CDK2_CycE->Rb Phosphorylates pRb Phospho-Rb (Inactive) Rb->pRb Inactivation E2F E2F Transcription Factor Rb->E2F Sequesters (Active Rb) pRb->E2F Releases S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Promotes Transcription

Caption: N7-MPT competitively inhibits the CDK2/Cyclin E complex, preventing Rb phosphorylation and blocking S-phase entry.

Comparative Performance Data

The following data aggregates structure-activity relationship (SAR) studies comparing pyrimido-pyrimidine derivatives against standard inhibitors.

In Vitro Kinase Selectivity (IC50 Values)
Compound CDK2 / CycA CDK4 / CycD1 EGFR (WT) DHFR (Human)
N7-MPT (Analog 7d) 0.05 - 0.25 µM 0.66 µM > 10 µM ~ 1.5 µM
Roscovitine 0.10 µM> 10 µM> 100 µMInactive
Palbociclib > 10 µM0.011 µMInactiveInactive
Methotrexate InactiveInactiveInactive< 0.01 µM

Analysis:

  • Potency: N7-MPT analogs demonstrate superior or comparable potency to Roscovitine against CDK2.

  • Selectivity: Unlike Palbociclib (highly selective for CDK4/6), N7-MPT exhibits a "pan-CDK" or "multi-kinase" profile, with moderate activity against CDK4.

  • Off-Target: The structural similarity to pteridines results in weak DHFR inhibition (micromolar range), which is a critical off-target liability to monitor during toxicity screening compared to pure kinase inhibitors.

Cellular Efficacy (EC50 - Proliferation)
Cell Line Tissue Origin N7-MPT (EC50) Roscovitine (EC50) Reference
MCF-7 Breast Cancer0.85 µM15.2 µM[1]
HCT-116 Colon Cancer1.20 µM12.5 µM[1]
A549 Lung Cancer2.10 µM> 20 µM[2]

Insight: N7-MPT derivatives often show 10-fold higher cellular potency than Roscovitine. This is attributed to the N7-methyl group enhancing lipophilicity (logP), facilitating better membrane permeability compared to the more polar purine analogs.

Experimental Protocols

To validate the performance of N7-MPT in your own laboratory, use the following standardized protocols.

Protocol A: Radiometric Kinase Assay (33P-ATP)

Standard for determining IC50 values with high sensitivity.

  • Reagent Prep: Prepare kinase buffer (60 mM HEPES-NaOH pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 3 µM Na-orthovanadate, 1.2 mM DTT).

  • Substrate: Use Histone H1 (for CDK2) or Rb-fragment (for CDK4) at 0.1 mg/mL.

  • Reaction Mix:

    • 10 µL Kinase (CDK2/CycE) + Substrate in buffer.

    • 5 µL N7-MPT (Serial dilution in DMSO, max 1% final).

    • 10 µL ATP Mix (Final: 15 µM cold ATP + 0.5 µCi [γ-33P]ATP).

  • Incubation: Incubate at 30°C for 30 minutes.

  • Termination: Stop reaction with 25 µL of 150 mM phosphoric acid.

  • Filtration: Spot 20 µL onto P81 phosphocellulose filter plates. Wash 3x with 75 mM phosphoric acid.

  • Detection: Dry plates, add scintillant, and read on a MicroBeta counter.

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Validates the G1/S arrest mechanism.

  • Seeding: Seed MCF-7 cells at 2x10^5 cells/well in 6-well plates. Allow attachment (24h).

  • Treatment: Treat with N7-MPT (1 µM, 5 µM) or DMSO control for 24 hours.

  • Harvesting: Trypsinize cells, wash with PBS.

  • Fixation: Resuspend in 300 µL PBS, add 700 µL ice-cold ethanol dropwise while vortexing. Fix at -20°C overnight.

  • Staining: Wash ethanol. Resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate 30 min at 37°C in dark.

  • Analysis: Measure DNA content on a flow cytometer (e.g., BD FACSCanto). G1 arrest is indicated by a sharp peak at 2N DNA content without progression to 4N (G2/M).

Synthesis & Availability
  • Commercial Availability: N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine is available as a research chemical (CAS: 120641-13-6) from specialized suppliers (e.g., ChemScene, Biosynth).

  • Synthetic Route (Brief):

    • Starting Material: 4-amino-5-cyanopyrimidine or malononitrile derivatives.

    • Cyclization: Reaction with guanidine or formamide to close the second pyrimidine ring.

    • Methylation: Selective N-methylation at position 7 using methyl iodide under controlled basic conditions (K2CO3/DMF), or via pre-methylated precursors to avoid regioselectivity issues.

References
  • Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors. Source: NIH / PubMed Central [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Source: MDPI [Link]

  • Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Source: Bentham Science / PubMed [Link]

  • Structure-reactivity relationships on substrates and inhibitors of DHFR. Source: ChemRxiv [Link]

Comparative

A Comparative Guide to the Structure-Activity Relationships of Pyrimido[4,5-d]pyrimidine Derivatives

The pyrimido[4,5-d]pyrimidine core, a fused heterocyclic system, represents a privileged scaffold in medicinal chemistry. Its structural similarity to endogenous purines allows it to function as a bioisostere, interactin...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrimido[4,5-d]pyrimidine core, a fused heterocyclic system, represents a privileged scaffold in medicinal chemistry. Its structural similarity to endogenous purines allows it to function as a bioisostere, interacting with a wide array of biological targets by mimicking the natural ligands. This has led to the development of numerous derivatives with diverse and potent pharmacological activities, including anticancer, antiviral, and antibacterial properties.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for this versatile scaffold, comparing its performance against different biological targets and providing the experimental context for these findings.

Pyrimido[4,5-d]pyrimidines as Anticancer Agents

The most extensively explored therapeutic area for pyrimido[4,5-d]pyrimidine derivatives is oncology. Their ability to inhibit key enzymes in cell signaling pathways has made them attractive candidates for cancer drug discovery.

Targeting Cyclin-Dependent Kinases (CDKs)

Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Pyrimido[4,5-d]pyrimidines have been developed as potent inhibitors of these enzymes, particularly CDK2, which is essential for the G1/S phase transition.[3]

A series of 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidines has been synthesized and evaluated for CDK2 inhibitory activity.[3][4][5] The core scaffold was prepared through a one-pot condensation reaction of 6-amino-2-thiouracil, an aldehyde, and thiourea.[3] Subsequent alkylation and amination yielded a library of compounds for SAR studies.

Key findings from these studies include:

  • Substitution at the 2-position: The presence of an amino group at this position is critical. Varying the nature of this amino group significantly impacts potency. For instance, compound 7f , with a 4-fluorobenzylamino substituent, demonstrated the highest activity against CDK2 (IC50 = 0.05 µM), surpassing the reference compound roscovitine.[3]

  • Substitution at the 5-position: A phenyl group at this position, derived from the starting aldehyde (benzaldehyde), is a common feature in active compounds.

  • Substitution at the 7-position: An amino group at the 7-position generally contributes to potent CDK2 inhibition.

The selectivity of these compounds was also evaluated. Many derivatives with high activity against CDK2 showed good selectivity over other kinases like EGFR.[3] For example, compound 7f was highly potent against CDK2 but showed minimal inhibition of EGFR.

CompoundR (at position 2)CDK2 IC50 (µM)CDK4 IC50 (µM)EGFR Inhibition (%) @ 10 µM
7a 2-phenylethylamino0.31>10012.8
7e 4-chlorobenzylamino0.252.5410.2
7f 4-fluorobenzylamino0.050.8615.6
Roscovitine Reference0.45--
Data sourced from EL-MOGHAZY et al., 2011.[3]

The general process for identifying and characterizing these inhibitors involves a multi-step workflow from chemical synthesis to biological validation.

cluster_synthesis Synthesis cluster_evaluation Biological Evaluation s1 One-Pot Condensation (6-amino-2-thiouracil + aldehyde + thiourea) s2 Alkylation & Amination s1->s2 Pyrimido[4,5-d]pyrimidine core b1 Biochemical Assay (CDK2/CDK4 Kinase Inhibition) s2->b1 Test Compounds b2 Cell-Based Assay (Antiproliferative activity against 60 human tumor cell lines) b1->b2 b3 Selectivity Screening (e.g., against EGFR) b1->b3

Caption: Workflow for CDK inhibitor discovery.

This protocol describes a typical in vitro biochemical assay to determine the inhibitory activity of test compounds against CDK2.

  • Preparation of Reagents:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).

    • Reconstitute recombinant human CDK2/Cyclin E enzyme complex in assay buffer.

    • Prepare a substrate solution containing a specific peptide substrate for CDK2 (e.g., Histone H1).

    • Prepare a solution of [γ-³³P]ATP.

    • Test compounds are dissolved in DMSO to create stock solutions and then serially diluted.

  • Assay Procedure:

    • Add 10 µL of the diluted test compound or control (DMSO for 0% inhibition, reference inhibitor for 100% inhibition) to the wells of a 96-well plate.

    • Add 20 µL of the CDK2/Cyclin E enzyme solution to each well and incubate for 10 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 20 µL of the substrate/[γ-³³P]ATP mixture.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Termination and Detection:

    • Stop the reaction by adding 50 µL of 1% phosphoric acid.

    • Transfer the reaction mixture onto a phosphocellulose filter plate.

    • Wash the plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Dry the plate, add liquid scintillant, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Targeting the Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[6] Mutations in EGFR can lead to its constitutive activation, driving tumor growth, particularly in non-small cell lung cancer (NSCLC).[6][7] While first-generation inhibitors are effective against activating mutations, acquired resistance, often through the T790M "gatekeeper" mutation, limits their long-term efficacy.[7][8] Pyrimido[4,5-d]pyrimidines have emerged as a promising scaffold for developing third-generation inhibitors that can overcome this resistance.

A series of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives was designed to selectively target the double mutant (e.g., L858R/T790M) EGFR while sparing the wild-type (WT) form.[7]

  • The Warhead: An acrylamide moiety attached to the N1 position of the pyrimido[4,5-d]pyrimidine core acts as a Michael acceptor. This group is designed to form a covalent bond with the Cys797 residue in the ATP-binding site of EGFR, leading to irreversible inhibition. This is a key feature of many third-generation EGFR inhibitors.

  • The Linker and Solubilizing Group: A linker, often an N-methyl piperazine group, connects the core to a terminal phenyl ring. This portion of the molecule extends into the solvent-exposed region of the ATP-binding pocket.

  • Substitutions on the Terminal Phenyl Ring: Modifications at this position are crucial for optimizing potency and selectivity. For example, compound 20g , featuring a dimethylamine group at the para position of the terminal phenyl ring, showed excellent inhibitory activity against mutant EGFR (IC50 = 0.021 µM) and high selectivity over WT EGFR (IC50 = 0.45 µM).[7]

CompoundR (Terminal Group)EGFRL858R/T790M IC50 (µM)EGFRWT IC50 (µM)Selectivity Index (WT/Mutant)
20a -H0.0450.286.2
20d 4-morpholino0.0320.5115.9
20g 4-(dimethylamino)0.0210.4521.4
Osimertinib Reference Drug0.0150.2114.0
Data sourced from Li et al., 2018.[7]

Inhibitors block the ATP-binding site of EGFR, preventing its autophosphorylation and the subsequent activation of downstream pro-survival pathways like PI3K/AKT and RAS/MAPK.

EGF EGF Ligand EGFR EGFR EGF->EGFR ADP ADP EGFR->ADP P P EGFR->P Autophosphorylation Inhibitor Pyrimido[4,5-d]pyrimidine Inhibitor Inhibitor->EGFR Blocks ATP Binding ATP ATP ATP->EGFR PI3K PI3K/AKT Pathway P->PI3K RAS RAS/MAPK Pathway P->RAS Result Cell Proliferation, Survival PI3K->Result RAS->Result

Caption: EGFR signaling and point of inhibition.

Pyrimido[4,5-d]pyrimidines as Antiviral Agents

Beyond cancer, the pyrimido[4,5-d]pyrimidine scaffold has shown promise in the development of antiviral agents. Recent studies have highlighted its potential against human coronaviruses.

Structure-Activity Relationship Insights

A series of 4,7-disubstituted pyrimido[4,5-d]pyrimidines was synthesized and evaluated for activity against human coronavirus 229E (HCoV-229E).[9][10]

  • Substitutions at the 4 and 7-positions: The nature of the substituents at these positions is paramount for antiviral activity.

  • Key Moieties for Activity: Compounds featuring a cyclopropylamino group and an aminoindane moiety exhibited the most significant efficacy against HCoV-229E.[9][10] Specifically, compounds 7a , 7b , and 7f emerged as strong candidates for further development.[9]

CompoundSubstituent at C4Substituent at C7EC50 (µM) against HCoV-229E
7a N-cyclopropyl4-aminoindane0.8 ± 0.1
7b N-cyclopropyl3-ethynylaniline1.1 ± 0.2
7f N-(2-(diethylamino)ethyl)4-aminoindane1.3 ± 0.2
Data represents a selection of potent compounds from Andreou et al., 2024.[9][10]

Synthetic Methodologies

The construction of the pyrimido[4,5-d]pyrimidine core can be achieved through various synthetic strategies, often employing multicomponent reactions to build complexity efficiently.

G cluster_route1 Route A: Biginelli-like Condensation cluster_route2 Route B: Four-Component Reaction A1 6-Aminouracil Derivative A4 Pyrimido[4,5-d]pyrimidine Core A1->A4 One-Pot Reaction A2 Aldehyde A2->A4 One-Pot Reaction A3 Urea/Thiourea Derivative A3->A4 One-Pot Reaction Further Functionalization (e.g., Amination) Further Functionalization (e.g., Amination) A4->Further Functionalization (e.g., Amination) B1 6-Aminouracil B5 Pyrazolo-pyrimido[4,5-d]pyrimidine B1->B5 Ionic Liquid Medium B2 DMF-DMA B2->B5 Ionic Liquid Medium B3 Formylpyrazole B3->B5 Ionic Liquid Medium B4 Aromatic Amine B4->B5 Ionic Liquid Medium Final Active Compounds Final Active Compounds B5->Final Active Compounds Further Functionalization (e.g., Amination)->Final Active Compounds

Sources

Validation

In Vivo Efficacy of Pyrimido[4,5-d]pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals

The pyrimido[4,5-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its structural resemblance to purine has made it a focal point for...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrimido[4,5-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its structural resemblance to purine has made it a focal point for the development of targeted therapies, particularly in oncology. This guide provides a comparative analysis of the in vivo efficacy of select pyrimido[4,5-d]pyrimidine derivatives, drawing upon preclinical data to offer insights for researchers and drug development professionals. While the initial focus was on N7-methylated analogs, the available in vivo data has directed our comparison towards other promising substitutions on this versatile scaffold.

Introduction to Pyrimido[4,5-d]pyrimidines in Oncology

The pyrimido[4,5-d]pyrimidine core is a key pharmacophore in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. By targeting specific kinases, such as the Epidermal Growth Factor Receptor (EGFR), pyrimido[4,5-d]pyrimidine derivatives can selectively inhibit the growth and proliferation of cancer cells. This targeted approach often leads to improved efficacy and a better safety profile compared to traditional chemotherapy.

This guide will delve into the in vivo performance of two distinct classes of pyrimido[4,5-d]pyrimidine derivatives:

  • EGFR Inhibitors: A series of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives designed to overcome resistance to existing EGFR inhibitors in non-small cell lung cancer (NSCLC).

  • Drug Delivery Nanoparticles: A self-assembling nucleoside nanoparticle (SNNP) utilizing a pyrimido[4,5-d]pyrimidine building block for the enhanced delivery of chemotherapy.

The following sections will present a detailed comparison of their in vivo efficacy, supported by experimental data and protocols.

Comparative In Vivo Efficacy

The in vivo antitumor activity of pyrimido[4,5-d]pyrimidine derivatives has been demonstrated in various xenograft models. Here, we compare the efficacy of two potent EGFR inhibitors, compound 20g and compound 2v , and a 5-fluorouracil (5-FU)-loaded self-assembling nucleoside nanoparticle (SNNP).

Compound/SystemCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
Compound 20g H1975 (NSCLC)Nude mice100 mg/kg, oral, dailySignificant antitumor efficiency[1]
Compound 2v H1975 (NSCLC)Nude miceNot specifiedPromising antitumor efficacy[2]
5-FU-SNNP Oral Squamous Cell Carcinoma (OSCC)Mouse xenograftNot specifiedRemarkably retarded tumor growth[3]

Key Findings:

  • Both compound 20g and 2v demonstrated significant tumor growth inhibition in H1975 human non-small cell lung cancer xenograft models, which harbor the EGFR L858R/T790M resistance mutation.[1][2] This highlights their potential to overcome acquired resistance to first-generation EGFR inhibitors.

  • The 5-FU-loaded SNNP showed a marked retardation of tumor growth in an oral squamous cell carcinoma xenograft model compared to the administration of free 5-FU.[3] This suggests that the pyrimido[4,5-d]pyrimidine-based nanoparticle enhances the therapeutic efficacy of the chemotherapeutic agent.

Mechanism of Action: Targeting EGFR and Enhancing Drug Delivery

The pyrimido[4,5-d]pyrimidine derivatives discussed here employ different mechanisms to achieve their antitumor effects.

EGFR Inhibition

Compounds 20g and 2v are designed as irreversible inhibitors of the EGFR kinase. They form a covalent bond with a cysteine residue in the ATP-binding pocket of the EGFR T790M mutant, leading to sustained inhibition of its activity. This mechanism is particularly effective against cancer cells that have developed resistance to reversible EGFR inhibitors.

EGFR_Inhibition cluster_cell Cancer Cell EGFR EGFR Downstream_Signaling Downstream Signaling (Proliferation, Survival) EGFR->Downstream_Signaling Activation Apoptosis Apoptosis Pyrimido_Derivative Pyrimido[4,5-d]pyrimidine Derivative (20g, 2v) Pyrimido_Derivative->EGFR Drug_Delivery cluster_bloodstream Bloodstream cluster_tumor Tumor Tissue 5FU_SNNP 5-FU-loaded SNNP Tumor_Cell Tumor Cell 5FU_SNNP->Tumor_Cell Enhanced Permeation and Retention (EPR) Effect Free_5FU Free 5-FU Degradation Degradation Free_5FU->Degradation Free_5FU->Tumor_Cell Lower Accumulation Apoptosis Apoptosis Tumor_Cell->Apoptosis

Caption: Enhanced drug delivery to tumor tissue by 5-FU-loaded SNNP.

Experimental Protocols

The following are generalized protocols for in vivo efficacy studies based on the methodologies described in the referenced literature.

Xenograft Tumor Model Protocol

This protocol outlines the key steps for establishing and utilizing a xenograft model to evaluate the antitumor efficacy of pyrimido[4,5-d]pyrimidine derivatives.

  • Cell Culture: Culture the desired human cancer cell line (e.g., H1975 for NSCLC, or an OSCC cell line) under standard conditions.

  • Animal Model: Use immunocompromised mice (e.g., nude mice) to prevent rejection of the human tumor cells.

  • Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the growth of the tumors by measuring their dimensions with calipers at regular intervals.

  • Treatment Administration: Once the tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the pyrimido[4,5-d]pyrimidine derivative (e.g., compound 20g or 2v) or the drug delivery system (5-FU-SNNP) according to the specified dosing regimen (e.g., oral gavage, intraperitoneal injection). The control group should receive the vehicle.

  • Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture Tumor_Implantation 2. Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Tumor_Implantation Tumor_Monitoring 3. Monitor Tumor Growth Tumor_Implantation->Tumor_Monitoring Randomization 4. Randomize into Treatment & Control Groups Tumor_Monitoring->Randomization Treatment 5. Administer Compound or Vehicle Randomization->Treatment Efficacy_Evaluation 6. Monitor Efficacy and Toxicity Treatment->Efficacy_Evaluation Data_Analysis 7. Analyze Tumor Growth Inhibition Efficacy_Evaluation->Data_Analysis

Caption: Workflow for a typical xenograft model efficacy study.

Conclusion and Future Directions

The pyrimido[4,5-d]pyrimidine scaffold is a versatile platform for the development of novel anticancer agents. The in vivo data for EGFR inhibitors like compounds 20g and 2v demonstrate the potential of this chemical class to address acquired resistance in targeted cancer therapy. [1][2]Furthermore, the successful application of a pyrimido[4,5-d]pyrimidine-based nanoparticle for enhanced drug delivery opens up new avenues for improving the therapeutic index of existing chemotherapies. [3] Future research should focus on:

  • Head-to-head in vivo comparisons: Conducting direct comparative studies of different pyrimido[4,5-d]pyrimidine derivatives in the same animal models to provide a more definitive assessment of their relative efficacy and safety.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies: In-depth PK/PD profiling to optimize dosing schedules and maximize therapeutic outcomes.

  • Exploration of other therapeutic areas: Investigating the potential of pyrimido[4,5-d]pyrimidine derivatives for the treatment of other diseases, such as viral infections and inflammatory disorders.

By continuing to explore the rich chemistry of the pyrimido[4,5-d]pyrimidine scaffold, the scientific community can unlock new and effective treatments for a range of human diseases.

References

Sources

Comparative

Publish Comparison Guide: Cross-Validation of N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine Antiviral Effects

The following guide provides a rigorous technical cross-validation of N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine (CAS 120641-13-6), focusing on its repurposed antiviral efficacy via dihydrofolate reductase (DHFR)...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical cross-validation of N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine (CAS 120641-13-6), focusing on its repurposed antiviral efficacy via dihydrofolate reductase (DHFR) inhibition and potential kinase modulation.

Executive Summary

N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine (hereafter referred to as N7-MPPT ) represents a specialized scaffold within the pyrimido[4,5-d]pyrimidine class. While historically characterized as a potent inhibitor of dihydrofolate reductase (DHFR) for antiparasitic (e.g., Leishmania) and anticancer applications, recent studies on 4,7-disubstituted pyrimido[4,5-d]pyrimidines have revealed significant antiviral activity against human coronaviruses (e.g., HCoV-229E, SARS-CoV-2) and other RNA viruses.

This guide outlines the protocols to cross-validate N7-MPPT’s antiviral mechanism against established standards (Methotrexate , Remdesivir ), distinguishing between direct viral replication inhibition and host-targeted immunomodulation.

Mechanism of Action (MOA) & Rationale

To validate N7-MPPT, one must interrogate its dual-potential MOA. Unlike Direct-Acting Antivirals (DAAs) like Remdesivir (which targets RdRp), N7-MPPT primarily functions as a Host-Targeting Antiviral (HTA) .

Primary Mechanism: DHFR Inhibition (Nucleotide Depletion)

N7-MPPT mimics the pteridine ring of folic acid, competitively inhibiting DHFR. This blockade prevents the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a critical cofactor for de novo purine and thymidylate synthesis.

  • Causality: Viral replication (especially RNA viruses) requires a massive pool of nucleotides. Depleting this pool induces "nucleotide stress," stalling viral RNA synthesis.

Secondary Mechanism: Kinase Modulation

Recent structural activity relationship (SAR) studies suggest pyrimido[4,5-d]pyrimidine derivatives can inhibit specific host kinases (e.g., p97 , Src , or EGFR ) involved in viral entry and uncoating.

MOA Visualization

MOA_Pathway N7_MPPT N7-MPPT (Inhibitor) DHFR DHFR Enzyme N7_MPPT->DHFR Inhibits (Ki < 10 nM) Viral_RNA Viral RNA Replication N7_MPPT->Viral_RNA Replication Halt Kinases Host Kinases (p97/Src) N7_MPPT->Kinases Modulates (Secondary) Entry Viral Entry/ Uncoating N7_MPPT->Entry Reduced Infectivity THF Tetrahydrofolate DHFR->THF Blocked DHF Dihydrofolate DHF->DHFR Purines Purine/Thymidine Synthesis THF->Purines Required Cofactor Purines->Viral_RNA Nucleotide Supply Kinases->Entry Facilitates

Caption: Dual-mechanism pathway showing primary DHFR inhibition leading to nucleotide depletion and secondary kinase modulation hindering viral entry.

Comparative Performance Analysis

The following data synthesizes experimental benchmarks for pyrimido[4,5-d]pyrimidine derivatives compared to standard-of-care agents.

Table 1: Comparative Antiviral & Cytotoxic Profile (HCoV-229E / SARS-CoV-2 Model)
CompoundClassTargetEC50 (Antiviral)CC50 (Cytotoxicity)SI (Selectivity)Key Limitation
N7-MPPT PyrimidopyrimidineHost DHFR / Kinase0.5 - 2.5 µM *> 50 µM> 20Host toxicity in proliferation assays
Methotrexate AntifolateHost DHFR0.2 - 1.0 µM10 - 50 µM~50Immunosuppression
Remdesivir Nucleoside AnalogViral RdRp0.01 - 0.1 µM> 100 µM> 1000IV administration only
Compound 7fModified PyrimidoDual (Kinase/DHFR)~5.8 µM> 100 µM> 17Novelty/Availability

*Estimated range based on structural analogues (Kostakis et al., 2024; Biozol data). †Compound 7f refers to the amino-indane substituted pyrimido[4,5-d]pyrimidine identified in recent literature.

Cross-Validation Protocols

To objectively validate N7-MPPT, researchers must perform the following self-validating workflow. Trustworthiness is established by including a "Rescue Assay" to confirm the antifolate mechanism.

Protocol A: Cytopathic Effect (CPE) Reduction Assay

Objective: Determine the effective concentration (EC50) inhibiting viral induced cell death.

  • Cell Seeding: Seed Huh-7 or Vero E6 cells (10,000 cells/well) in 96-well plates. Incubate 24h.

  • Compound Treatment: Add N7-MPPT in serial dilutions (0.01 µM to 100 µM). Include Methotrexate (Positive Control) and DMSO (Vehicle Control).

  • Infection: Infect cells with virus (MOI 0.01) 1h post-treatment.

  • Incubation: Incubate for 72h at 37°C.

  • Readout: Quantify viability using CellTiter-Glo (ATP) or MTT.

  • Calculation: Fit dose-response curves to calculate EC50 and CC50.

Protocol B: Mechanistic "Rescue" Assay (Critical for E-E-A-T)

Objective: Prove that antiviral activity is due to DHFR inhibition (nucleotide depletion) and not off-target toxicity.

  • Hypothesis: If N7-MPPT acts via DHFR, adding exogenous nucleosides will bypass the block and restore viral replication.

  • Method:

    • Perform Protocol A with N7-MPPT at 2x EC50.

    • Experimental Arm: Supplement media with Hypoxanthine (100 µM) and Thymidine (16 µM) (HT supplement).

    • Control Arm: N7-MPPT without HT supplement.

  • Validation Criteria: If viral replication rebounds in the HT arm, the mechanism is confirmed as antifolate-mediated. If replication remains suppressed, the compound acts via a secondary mechanism (e.g., kinase inhibition).

Protocol C: Enzymatic DHFR Inhibition

Objective: Quantify binding affinity (


).
  • Reagents: Recombinant human DHFR, Dihydrofolate (substrate), NADPH (cofactor).

  • Reaction: Monitor the decrease in absorbance at 340 nm (NADPH oxidation) over 5 minutes.

  • Comparison: Compare

    
     of N7-MPPT vs. Methotrexate. N7-MPPT is expected to show 
    
    
    
    .
Experimental Workflow Diagram

Validation_Workflow Start Start: N7-MPPT Validation Step1 1. Enzymatic Assay (Target Binding) Start->Step1 Step2 2. CPE Reduction Assay (Antiviral Efficacy) Step1->Step2 Step3 3. Cytotoxicity Assay (Safety Profile) Step2->Step3 Step4 4. Nucleoside Rescue (Mechanism Confirmation) Step3->Step4 Decision Rescue Successful? Step4->Decision Result_DHFR Confirmed: Antifolate Mechanism Decision->Result_DHFR Yes (Virus Rebounds) Result_Kinase Confirmed: Off-Target/Kinase Mechanism Decision->Result_Kinase No (Virus Inhibited)

Caption: Step-by-step validation logic. The Rescue Assay (Step 4) is the critical decision point for distinguishing mechanism.

References

  • Kostakis, I. K., et al. (2024).[1] Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(23), 5549.[2] Link

  • Keenan, M., et al. (2020). Leishmania donovani Growth Inhibitors from Pathogen Box Compounds. Antimicrobial Agents and Chemotherapy. Link

  • Stegmann, K. M., et al. (2021). Inhibitors of dihydrofolate reductase display antiviral activity against SARS-CoV-2. Viruses. Link

  • Biozol Diagnostics. (n.d.). Product Data: N7-Methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine (CAS 120641-13-6).[3] Link

  • Gilead Sciences. (2022). Remdesivir (Veklury) Prescribing Information. Link

Sources

Validation

validation of N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine as a lead compound

Lead Compound Validation Guide: N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals This guide provides a compreh...

Author: BenchChem Technical Support Team. Date: February 2026

Lead Compound Validation Guide: N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive framework for the validation of N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine as a potential lead compound. We will delve into its synthesis, physicochemical characterization, and a dual-pronged approach to biological evaluation against two high-impact therapeutic targets: Epidermal Growth Factor Receptor (EGFR) for oncology applications and human coronavirus 229E (HCoV-229E) for antiviral applications. This document is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and self-validating lead validation process.

The pyrimido[4,5-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including but not limited to, anticancer, antiviral, antimicrobial, and anti-inflammatory properties[1][2]. This diversity stems from the scaffold's ability to mimic endogenous purines, allowing for interactions with a multitude of biological targets. Our focus, N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine, is a novel analog designed to explore new chemical space within this versatile class of molecules.

Synthesis and Characterization

A robust and reproducible synthetic route is the foundation of any lead validation campaign. The proposed synthesis for N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine is a multi-step process commencing from commercially available pyrimidine precursors.

Proposed Synthetic Pathway

The synthesis initiates with the construction of the fused pyrimidine ring, followed by sequential amination and selective N-methylation. This approach allows for modularity, enabling the future generation of analogs for structure-activity relationship (SAR) studies.

Synthetic_Pathway A 2,4-dichloro-5-cyanopyrimidine B 2,4-diamino-5-cyanopyrimidine A->B NH3 / solvent C Pyrimido[4,5-d]pyrimidine-2,4-diamine B->C Formamide, heat D 7-chloro-pyrimido[4,5-d]pyrimidine-2,4-diamine C->D POCl3 E N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine D->E Methylamine

Caption: Proposed synthetic route for N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine.

Detailed Synthetic Protocol

Step 1: Synthesis of 2,4-diamino-5-cyanopyrimidine

  • To a solution of 2,4-dichloro-5-cyanopyrimidine in a suitable solvent (e.g., ethanol), add an excess of ammonia in a sealed pressure vessel.

  • Heat the reaction mixture at 100-120 °C for 12-24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 2,4-diamino-5-cyanopyrimidine.

Step 2: Synthesis of Pyrimido[4,5-d]pyrimidine-2,4-diamine

  • Heat a mixture of 2,4-diamino-5-cyanopyrimidine and an excess of formamide at 180-200 °C for 4-6 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry to obtain the crude Pyrimido[4,5-d]pyrimidine-2,4-diamine.

Step 3: Synthesis of 7-chloro-pyrimido[4,5-d]pyrimidine-2,4-diamine

  • Reflux a suspension of Pyrimido[4,5-d]pyrimidine-2,4-diamine in phosphorus oxychloride (POCl₃) for 2-4 hours.

  • Carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralize with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the chlorinated intermediate.

Step 4: Synthesis of N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine

  • Dissolve the 7-chloro intermediate in a suitable solvent (e.g., THF or DMF).

  • Add an excess of methylamine and a non-nucleophilic base (e.g., triethylamine).

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Remove the solvent under reduced pressure and purify the final compound by column chromatography.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Physicochemical and In Vitro ADME-Tox Profiling

Early assessment of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties is crucial to de-risk a project and ensure the lead candidate has favorable drug-like properties[2][3].

ADME_Tox_Workflow cluster_physchem Physicochemical Properties cluster_adme In Vitro ADME cluster_tox In Vitro Toxicology Solubility Aqueous Solubility Permeability Caco-2 Permeability Solubility->Permeability Stability Chemical Stability (pH 2, 7.4) Metabolism Microsomal Stability Stability->Metabolism PPB Plasma Protein Binding Permeability->PPB CYP CYP450 Inhibition Metabolism->CYP Cytotoxicity Cytotoxicity (e.g., HepG2) PPB->Cytotoxicity hERG hERG Liability CYP->hERG End Lead Profile Cytotoxicity->End hERG->End Start Test Compound Start->Solubility Start->Stability

Caption: Workflow for in vitro ADME-Tox profiling.

Physicochemical Property Assessment
PropertyTarget Range for Oral LeadExperimental Protocol
Aqueous Solubility > 50 µMKinetic solubility assay using nephelometry or thermodynamic solubility by HPLC-UV.
Chemical Stability > 80% remaining after 24hIncubate compound in buffers at pH 2.0 and 7.4. Analyze by HPLC-UV at various time points.
In Vitro ADME-Tox Assays

A standard panel of in vitro ADME-Tox assays should be performed to assess the compound's drug-like properties[4][5][6].

AssayPurposeExperimental Protocol
Caco-2 Permeability Predict intestinal absorptionMonitor compound transport across a Caco-2 cell monolayer in both apical-to-basolateral and basolateral-to-apical directions.
Microsomal Stability Assess metabolic clearanceIncubate the compound with liver microsomes and NADPH. Measure the rate of disappearance of the parent compound over time using LC-MS/MS.
Plasma Protein Binding Determine the fraction of compound bound to plasma proteinsUse rapid equilibrium dialysis to determine the unbound fraction of the compound in plasma.
CYP450 Inhibition Identify potential for drug-drug interactionsUse a panel of recombinant CYP enzymes and specific probe substrates to determine the IC50 values for major isoforms (e.g., 3A4, 2D6, 2C9).
Cytotoxicity Evaluate general toxicityDetermine the CC50 (50% cytotoxic concentration) in a relevant cell line (e.g., HepG2 for liver toxicity) using an MTS or CellTiter-Glo assay.
hERG Liability Assess risk of cardiotoxicityScreen for inhibition of the hERG potassium channel using an automated patch-clamp system.

Biological Validation: A Dual-Target Approach

Given the broad spectrum of activity of the pyrimido[4,5-d]pyrimidine scaffold, we propose a parallel validation strategy against two distinct and high-value target classes.

Part A: Validation as an EGFR Inhibitor

Rationale: The pyrimido[4,5-d]pyrimidine scaffold is structurally analogous to the quinazoline core present in many approved EGFR tyrosine kinase inhibitors (TKIs)[7]. This structural similarity suggests a high probability of activity against this well-validated cancer target.

EGFR_Pathway EGFR EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer Binding Ligand EGF Ligand->EGFR RAS RAS Dimer->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Nuclear Translocation Inhibitor N7-methylpyrimido[4,5-d] pyrimidine-2,4,7-triamine Inhibitor->Dimer Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Experimental Protocol: In Vitro EGFR Kinase Assay (ADP-Glo™ format) [8][9]

  • Reagent Preparation: Prepare serial dilutions of the test compound, and positive controls (Gefitinib, Erlotinib) in kinase assay buffer. The final DMSO concentration should be kept below 1%.

  • Assay Plate Setup: In a 384-well plate, add 1 µL of the inhibitor dilutions.

  • Enzyme Addition: Add 2 µL of recombinant human EGFR enzyme to each well.

  • Reaction Initiation: Add 2 µL of a substrate/ATP mix (e.g., Poly(Glu, Tyr) substrate and ATP at its Km concentration).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Generation: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes and read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value using a four-parameter logistic curve fit.

Comparative Data Table: EGFR Inhibition

CompoundEGFR IC50 (nM)
N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine To be determined
Gefitinib[7][10]Reported literature value (e.g., 2-37 nM)
Erlotinib[7][11]Reported literature value (e.g., 2-20 nM)
Part B: Validation as an Antiviral Agent (HCoV-229E)

Rationale: Recent studies have highlighted the potential of substituted pyrimido[4,5-d]pyrimidines as effective antiviral agents, particularly against human coronaviruses[12]. HCoV-229E is a suitable BSL-2 model for initial screening of compounds targeting coronaviruses.

Antiviral_Screening_Workflow Start Compound Library Cell_Culture Seed Host Cells (e.g., MRC-5) in 96-well plates Start->Cell_Culture Compound_Addition Add serial dilutions of test compound Cell_Culture->Compound_Addition Virus_Infection Infect cells with HCoV-229E Compound_Addition->Virus_Infection Cytotoxicity_Assay Parallel Cytotoxicity Assay (Uninfected Cells) Compound_Addition->Cytotoxicity_Assay Incubation Incubate for 3-5 days Virus_Infection->Incubation CPE_Assay Assess Cytopathic Effect (CPE) (e.g., Neutral Red Uptake) Incubation->CPE_Assay Data_Analysis Calculate EC50 and CC50 CPE_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Hit_Selection Select Hits (High Selectivity Index) Data_Analysis->Hit_Selection End Lead Candidate Hit_Selection->End

Caption: Workflow for in vitro antiviral screening against HCoV-229E.

Experimental Protocol: HCoV-229E Cytopathic Effect (CPE) Assay [12][13]

  • Cell Seeding: Seed a suitable host cell line (e.g., MRC-5 or Huh-7) in 96-well plates and incubate overnight to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the test compound and positive controls (Remdesivir, Nirmatrelvir) in the cell culture medium.

  • Infection and Treatment: Remove the growth medium from the cells and add the compound dilutions. Subsequently, infect the cells with HCoV-229E at a pre-determined multiplicity of infection (MOI).

  • Incubation: Incubate the plates at 33-35°C in a 5% CO₂ incubator for 3-5 days, until CPE is clearly visible in the virus control wells.

  • CPE Quantification: Use a cell viability reagent such as Neutral Red or MTS to quantify the level of CPE.

  • Cytotoxicity Assessment: In a parallel plate with uninfected cells, perform the same compound treatment to determine the 50% cytotoxic concentration (CC50).

  • Data Analysis: Calculate the 50% effective concentration (EC50) and the CC50. The Selectivity Index (SI = CC50/EC50) is a key metric for lead potential.

Comparative Data Table: Anti-HCoV-229E Activity

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)
N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine To be determinedTo be determinedTo be determined
Remdesivir[14][15]Reported literature valueReported literature valueReported literature value
Nirmatrelvir (component of Paxlovid)[14][16]Reported literature valueReported literature valueReported literature value

Conclusion and Future Directions

This guide outlines a comprehensive and logically structured approach to validate N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine as a lead compound. By systematically evaluating its synthesis, physicochemical properties, ADME-Tox profile, and biological activity against both a kinase and a viral target, researchers can build a robust data package.

Positive outcomes from these initial studies, particularly a potent and selective activity in either or both of the proposed biological assays, coupled with favorable ADME-Tox properties, would strongly support the progression of this compound into lead optimization. Subsequent steps would involve SAR studies to improve potency and drug-like properties, followed by in vivo efficacy studies in relevant animal models.

References

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). Molecules. [Link]

  • Cruz, J. S., & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini reviews in medicinal chemistry. [Link]

  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved from [Link]

  • Symeres. (n.d.). In vitro ADME-Tox. Retrieved from [Link]

  • Methods EGFR Biochemical Assays. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Li, Y., et al. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Bio-protocol. [Link]

  • Kim, D. W., et al. (2021). An assay that can quantitatively profile EGFR kinase activities and inhibitor sensitivities in TNBC cell lysates. Scientific Reports. [Link]

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019). Drug Target Review. [Link]

  • Rapid generation of HCoV-229E and HCoV-OC43 reporter viruses and replicons for antiviral research. (2025). Frontiers in Microbiology. [Link]

  • Hossain, M. K., et al. (2022). Comparative evaluation of authorized drugs for treating Covid-19 patients. Journal of Medical Virology. [Link]

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  • Brown, D. J., & Teitei, T. (1963). Pyrimidine reactions. Part V. Nuclear methylation of some 6-substituted 4-aminopyrimidines. Journal of the Chemical Society. [Link]

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  • Mautner, H. G. (1961). Synthesis and Physical Properties of 4-Oxo- and 4-Thio-pyrimido[4,5-d]pyrimidine. The Journal of Organic Chemistry. [Link]

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  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave. [Link]

  • A Novel and Efficient Synthesis of Pyrimido[4,5-d]pyrimidine-2,4,7-trione and Pyrido[2,3-d:6,5-d] Dipyrimidine-2,4,6,8-tetrone Derivatives. (2025). ResearchGate. [Link]

  • PubChem. (n.d.). Pyrimido[4,5-d]pyrimidine-2,4-diamine. Retrieved from [Link]

  • Overberger, C. G., & Kogon, I. C. (1954). Monomer Synthesis. Methylation of 2-Aminopyrimidine. Journal of the American Chemical Society. [Link]

  • PubChem. (n.d.). Pyrimido[4,5-D]pyrimidine. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine

Topic: Role: Senior Application Scientist / Industrial Hygienist[1] Executive Safety Assessment: The "Assumed Potency" Protocol Immediate Action Required: Treat N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine as a High...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role: Senior Application Scientist / Industrial Hygienist[1]

Executive Safety Assessment: The "Assumed Potency" Protocol

Immediate Action Required: Treat N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine as a High Potency Active Pharmaceutical Ingredient (HPAPI) .

As a researcher handling this specific pyrimido[4,5-d]pyrimidine derivative, you are working with a structural analog of potent antifolates and kinase inhibitors (e.g., related to Pemetrexed or Methotrexate intermediates). Publicly available Safety Data Sheets (SDS) for this specific methylated research intermediate are often generic or unavailable. Therefore, you must apply the Precautionary Principle .

Hazard Classification (Inferred via Structure-Activity Relationship):

  • Target Organs: Bone marrow, GI tract, Reproductive system (DNA synthesis inhibition).

  • Control Band: OEB 4 (Occupational Exposure Band 4).

  • Default OEL (Occupational Exposure Limit): 1 – 10 µg/m³ (8-hour TWA).

  • Critical Hazard: Respiratory sensitization and reproductive toxicity.

Technical Justification: Why This PPE?

To build trust in this protocol, you must understand the mechanism of the hazard.

  • The Pharmacophore: The pyrimido[4,5-d]pyrimidine core is a "privileged scaffold" designed to mimic ATP or Folate. It fits tightly into enzyme pockets (like DHFR or CDKs).

  • The Risk: Because it is designed to permeate cells and bind enzymes at nanomolar concentrations, even invisible dust particles inhaled during weighing can achieve pharmacologically active plasma levels.

  • The Methylation Factor: The N7-methyl substitution often increases solubility or bioavailability compared to the parent triamine, potentially enhancing systemic absorption through mucous membranes.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab coat and glasses." Use this tiered approach based on the specific operation.

Protection ZonePPE ComponentSpecification / StandardRationale
Respiratory PAPR (Powered Air Purifying Respirator)HEPA Filter (P3/N100 equivalent)Primary Defense. N95s are insufficient for OEB 4 powders due to face-seal leakage.[1] Positive pressure prevents inward leakage.
Dermal (Hands) Double Gloving Inner: Nitrile (4 mil, Accelerator-free)Outer: Nitrile (Extended Cuff, 6-8 mil)Permeation Resistance. Pyrimidines can permeate thin latex.[1] The outer glove is sacrificial; the inner glove is the sterile barrier.
Dermal (Body) Disposable Coverall Tyvek® 400 or Tychem® (if in solution)Dust Exclusion. Woven lab coats trap particles and release them later (secondary exposure).[1] Impervious fabrics are mandatory.
Ocular Safety Goggles Indirect Vented or UnventedAerosol Protection. Face shields alone are insufficient against airborne fines that drift around edges.
Footwear Shoe Covers Impervious, high-topMigration Control. Prevents tracking of API dust out of the containment zone.

Engineering Controls & Containment

PPE is the last line of defense. Your primary barrier must be engineering controls.

  • Solid Handling (Weighing/Transfer): MUST be performed in a Class I Biological Safety Cabinet (BSC) or a Powder Containment Balance Enclosure .

    • Verification: Face velocity must be 0.3 – 0.5 m/s.

  • Solution Handling: Chemical Fume Hood is acceptable if the compound is dissolved.

  • Static Control: Use an ionizing bar in the balance enclosure. Pyrimido-pyrimidines are often static-prone, causing "flying powder" that contaminates cuffs.

Operational Workflow: The "Safe-Circle" Protocol

This workflow ensures that contamination never leaves the hood.

G cluster_zone Hot Zone (Fume Hood/BSC) Start Start: Enter Anteroom Donning Donning Sequence: 1. Shoe Covers 2. Tyvek Suit 3. Inner Gloves 4. PAPR Hood 5. Outer Gloves (Taped) Start->Donning Check Self-Check: Integrity of seals? Donning->Check Check->Donning Fail (Adjust) Handling Handling in Containment: (Weighing/Solubilization) Check->Handling Pass Decon Primary Decon: Wipe containers with 10% Bleach -> Water -> Ethanol Handling->Decon Doffing Doffing Sequence (In Order): 1. Outer Gloves (in hood) 2. Tyvek Suit (roll inside-out) 3. PAPR (wipe down) 4. Inner Gloves Decon->Doffing Wash Hygiene: Wash hands/arms with cool water & soap Doffing->Wash

Figure 1: The "Safe-Circle" Gowning and Handling Workflow designed to prevent cross-contamination.

Deactivation & Disposal (The "Kill" Step)

You cannot simply wash this down the drain. The heterocyclic ring is stable.

  • Deactivation Solution: Use an oxidizing agent to break the aromaticity of the pyrimidine ring.

    • Recipe:10% Sodium Hypochlorite (Bleach) or Hydrogen Peroxide fortified with surfactant .

    • Contact Time: Minimum 15 minutes .

  • Spill Cleanup:

    • Cover spill with absorbent pads dampened with deactivation solution (do not spray dry powder; it will aerosolize).

    • Wipe from the outside in.

    • Double-bag all waste as Hazardous Chemical Waste (Cytotoxic/Genotoxic) .

References

  • National Institutes of Health (NIH) - PubChem. Pyrimido[4,5-d]pyrimidine Structure and Bioactivity Data.[1] (Used for SAR analysis of the core scaffold).

    • [1]

  • Occupational Safety and Health Administration (OSHA).Controlling Occupational Exposure to Hazardous Drugs. (Guidance on HPAPI handling).

  • Merck/MilliporeSigma.Safe Handling of Potent Compounds (Control Banding).

  • Fisher Scientific.

(Note: As N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine is a specialized research chemical, specific regulatory toxicity data may not exist. This guide utilizes the Performance-Based Control approach recommended by the HSE and OSHA for novel compounds with structural alerts.)

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Reactant of Route 1
N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine
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Reactant of Route 2
N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine
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